molecular formula C29H57NO15 B8265355 BocNH-PEG11-CH2COOH

BocNH-PEG11-CH2COOH

Cat. No.: B8265355
M. Wt: 659.8 g/mol
InChI Key: ZLYCVYLGCXBSRH-UHFFFAOYSA-N
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Description

BocNH-PEG11-CH2COOH is a useful research compound. Its molecular formula is C29H57NO15 and its molecular weight is 659.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality BocNH-PEG11-CH2COOH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BocNH-PEG11-CH2COOH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H57NO15/c1-29(2,3)45-28(33)30-4-5-34-6-7-35-8-9-36-10-11-37-12-13-38-14-15-39-16-17-40-18-19-41-20-21-42-22-23-43-24-25-44-26-27(31)32/h4-26H2,1-3H3,(H,30,33)(H,31,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYCVYLGCXBSRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H57NO15
Details Computed by PubChem 2.1 (PubChem release 2019.06.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

659.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

BocNH-PEG11-CH2COOH structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Linkerology for PROTACs and Bioconjugation

Executive Summary

BocNH-PEG11-CH2COOH (t-Boc-N-amido-PEG11-acetic acid) is a high-purity, discrete polyethylene glycol (dPEG) linker widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2] Unlike polydisperse PEGs, this compound offers a single molecular weight species, ensuring precise control over the spatial orientation and physicochemical properties of the final drug conjugate.

This guide provides a comprehensive technical analysis of BocNH-PEG11-CH2COOH, focusing on its structural architecture, synthetic utility, and application in targeted protein degradation.[1][2]

Chemical Identity & Architecture

Structural Analysis

The molecule is a heterobifunctional linker composed of three distinct functional modules, each serving a critical role in medicinal chemistry:

  • Protective Cap (Boc): The tert-butyloxycarbonyl group protects the amine terminus, providing orthogonality during carboxyl-selective reactions.[1][2]

  • Hydrophilic Spacer (PEG11): A discrete chain of 11 ethylene oxide units (–CH₂CH₂O–). This specific length (~40-45 Å extended) is often optimal for bridging E3 ligase ligands and Target Protein ligands without inducing steric clashes.[1][2]

  • Reactive Handle (Carboxymethyl): The acetic acid moiety (–CH₂COOH) allows for immediate activation (e.g., NHS ester) and coupling to amine-bearing ligands.

Physicochemical Properties

The defined molecular structure (C₂₉H₅₇NO₁₅) eliminates batch-to-batch variability common in polymeric PEGs.[1][2]

PropertySpecification
Chemical Name t-Boc-N-Amido-PEG11-Acetic Acid
Molecular Formula C₂₉H₅₇NO₁₅
Molecular Weight 659.76 Da
Appearance Colorless to pale yellow viscous liquid/oil
Solubility Soluble in DCM, DMF, DMSO, MeOH, Water
Purity Class Discrete (Monodisperse) Single Compound
Hygroscopicity High (Requires dessicated storage)
Structural Visualization

The following diagram illustrates the functional segmentation of the molecule.

ChemicalStructure Boc Boc Group (Amine Protection) Amine NH (Masked Nucleophile) Boc->Amine Acid Labile Bond PEG PEG11 Spacer (Hydrophilicity/Flexibility) Amine->PEG Stable Ether Link Acid CH2-COOH (Carboxyl Electrophile) PEG->Acid Functional Terminus

Figure 1: Modular architecture of BocNH-PEG11-CH2COOH showing protection, spacing, and activation domains.[1][2]

Synthetic Mechanisms & Reactivity[1][4]

Orthogonal Deprotection Strategy

The utility of BocNH-PEG11-CH2COOH lies in its orthogonality .[1][2] The carboxyl group can be reacted first while the amine remains masked.

  • Boc Removal: The Boc group is acid-labile.[1][2] It is typically removed using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) or HCl in Dioxane.

    • Mechanism:[3] Protonation of the carbonyl oxygen leads to the release of isobutylene and CO₂, generating the free amine ammonium salt.

  • Carboxyl Activation: The carboxylic acid is usually converted to an active ester (NHS, pentafluorophenyl) or activated in situ using HATU/DIEA for amide coupling.

Reaction Workflow

The following workflow demonstrates a standard PROTAC synthesis utilizing this linker.

SynthesisWorkflow cluster_Step1 Step 1: Carboxyl Coupling cluster_Step2 Step 2: Boc Deprotection cluster_Step3 Step 3: Final Assembly Start BocNH-PEG11-CH2COOH Coupling Amide Coupling (HATU/DIEA/DMF) Start->Coupling LigandA Ligand A-NH2 (e.g., Thalidomide analog) LigandA->Coupling Intermediate Boc-PEG11-Ligand A Coupling->Intermediate TFA TFA/DCM (1:4) Intermediate->TFA FreeAmine H2N-PEG11-Ligand A TFA->FreeAmine FinalCoupling Amide Coupling FreeAmine->FinalCoupling LigandB Ligand B-COOH (Target Protein Binder) LigandB->FinalCoupling PROTAC Final PROTAC (Ligand A - PEG11 - Ligand B) FinalCoupling->PROTAC

Figure 2: Step-wise convergent synthesis of a PROTAC ternary complex using BocNH-PEG11-CH2COOH.[1][2]

Applications in Drug Development[4][5][6]

PROTAC Linkerology

In PROTAC design, the linker is not merely a connector but a determinant of degradation efficiency.

  • Length Optimization: PEG11 provides a substantial distance (approx. 40Å). This is critical for large target proteins where the binding pocket is deeply buried, requiring a long "reach" to the E3 ligase.

  • Solubility Enhancement: The high oxygen content of the PEG11 chain significantly improves the water solubility of the final PROTAC molecule, which is often composed of two hydrophobic ligands.

  • "Ternary Complex" Stability: The flexibility of the PEG chain allows the E3 ligase and target protein to adopt a stable orientation, facilitating ubiquitin transfer [1].

Antibody-Drug Conjugates (ADCs)

BocNH-PEG11-CH2COOH serves as a spacer between the cytotoxic payload and the antibody.[1][2]

  • Aggregation Suppression: The hydrophilic nature of the PEG11 unit masks the hydrophobicity of cytotoxic payloads (e.g., PBD dimers, auristatins), preventing the ADC from aggregating in physiological buffers [2].

Experimental Protocols

Protocol A: General Amide Coupling (Carboxyl Activation)

Use this protocol to attach Ligand A (containing an amine) to the carboxyl end of the linker.

  • Preparation: Dissolve BocNH-PEG11-CH2COOH (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add HATU (1.1 equiv) and DIEA (N,N-Diisopropylethylamine, 2.0 equiv). Stir for 5 minutes at Room Temperature (RT) to activate the acid.

  • Coupling: Add the amine-containing Ligand A (1.0–1.2 equiv).[1]

  • Reaction: Stir at RT under nitrogen atmosphere for 2–16 hours. Monitor by LC-MS (Look for mass = MW_Linker + MW_Ligand - 18).[1][2]

  • Work-up: Dilute with Ethyl Acetate, wash with 5% LiCl (aq), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Boc Deprotection

Use this protocol to expose the amine for the second coupling step.

  • Dissolution: Dissolve the Boc-PEG11-Ligand intermediate in DCM (approx. 5–10 mL per gram).

  • Acidolysis: Add Trifluoroacetic Acid (TFA) to make a final concentration of 20–50% v/v (e.g., 1:1 or 1:4 TFA:DCM).

  • Reaction: Stir at RT for 30–60 minutes. Note: PEG chains are stable in TFA, but prolonged exposure (>4h) should be avoided to prevent degradation of sensitive ligands.

  • Quenching/Isolation: Evaporate the solvent and TFA under reduced pressure (rotary evaporator). Co-evaporate with toluene (3x) or DCM to remove residual TFA.

  • Neutralization: The product exists as a TFA salt. Ensure to use excess base (DIEA/TEA) in the subsequent coupling step.

Handling, Stability & Storage

  • Storage: Store at -20°C . The compound is chemically stable but can degrade via oxidation if exposed to light and air for extended periods.

  • Hygroscopicity: PEG derivatives are hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent water condensation, which can hydrolyze activated esters or interfere with coupling efficiency.

  • Analytical Verification:

    • 1H NMR (CDCl3): Look for the strong PEG backbone singlet at ~3.6 ppm, the Boc singlet at ~1.44 ppm (9H), and the singlet for the -CH2-COOH protons at ~4.0–4.2 ppm.[1]

    • MS (ESI): Expect [M+H]+ at 660.8 or [M+Na]+ at 682.8.

References

  • An, S., & Fu, L. (2018). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs.[1][2][4] EBioMedicine, 36, 553-562.[1][2] Link[1]

  • Hutanu, D., et al. (2014).[5] Recent Applications of Polyethylene Glycols (PEGs) and PEG Derivatives. Modern Chemistry & Applications, 2(2), 132.[5] Link

  • PurePEG. (n.d.). Boc-PEG-Acetic acid BocNH-PEG11-CH2COOH Product Data. Retrieved February 6, 2026. Link

  • BroadPharm. (n.d.). Boc-PEG Linkers and Deprotection Protocols. Retrieved February 6, 2026. Link

Sources

An In-Depth Technical Guide to BocNH-PEG11-CH2COOH: A Heterobifunctional Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecular Architect's Tool for Bioconjugation

In the landscape of modern drug development, precision is paramount. The ability to link different molecular entities—be it a targeting moiety to a potent payload or a stabilizing agent to a nanoparticle—has unlocked therapeutic strategies of unprecedented specificity and efficacy. At the heart of this molecular architecture lies the linker, a component whose design is as critical as the active molecules it connects. BocNH-PEG11-CH2COOH has emerged as a cornerstone heterobifunctional linker, providing researchers with a meticulously defined tool to construct complex bioconjugates.

This guide offers a comprehensive overview of BocNH-PEG11-CH2COOH, delving into its core physicochemical properties, the rationale behind its structural design, and its practical application in cutting-edge fields such as Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and nanomedicine. We will explore not just the "what," but the "why"—providing the causal insights behind experimental choices and protocols, grounded in established scientific principles.

Core Molecular Specifications

The utility of any chemical reagent begins with a precise understanding of its fundamental properties. BocNH-PEG11-CH2COOH is a monodisperse Polyethylene Glycol (PEG) derivative, meaning it has a defined molecular weight and structure, a critical feature for reproducibility in pharmaceutical applications.

PropertyValueSource(s)
Full Chemical Name t-Boc-N-Amido-PEG11-Acetic acid[1]
Molecular Formula C29H57NO15[1][2]
Molecular Weight 659.76 g/mol [1][2]
Appearance Colorless to light yellow viscous liquid or solid[1]
Purity Typically ≥95%[2]
Storage Conditions -20°C, protected from light and moisture[1]

The Rationale of Design: A Tale of Two Ends

The power of BocNH-PEG11-CH2COOH lies in its heterobifunctional nature. It possesses two distinct reactive termini separated by a hydrophilic PEG spacer, each serving a deliberate and crucial function.

G cluster_0 Boc Protected Amine cluster_1 PEG Spacer cluster_2 Carboxylic Acid Boc Boc Group (tert-butyloxycarbonyl) Amine Primary Amine (-NH) Boc->Amine Protects PEG PEG11 Chain (11 Ethylene Glycol Units) Amine->PEG Connects to COOH Carboxylic Acid (-CH2COOH) PEG->COOH Connects to

Caption: Molecular architecture of BocNH-PEG11-CH2COOH.

  • The Boc-Protected Amine Terminus : The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the primary amine.[3] This is fundamentally important for sequential conjugation. It remains stable under a wide range of reaction conditions, allowing the carboxylic acid end to be reacted first.[3] The Boc group can then be efficiently removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or dilute hydrochloric acid (HCl), to reveal the primary amine for a subsequent conjugation step.[][5] This orthogonal reactivity is the key to its utility in multi-step synthesis.

  • The Carboxylic Acid Terminus : The terminal carboxylic acid (-COOH) is a versatile functional group for forming stable amide bonds with primary or secondary amines on a target molecule (e.g., a protein, peptide, or small molecule drug). This reaction is typically facilitated by carbodiimide chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester intermediate.[6]

  • The PEG11 Spacer : The polyethylene glycol chain is not merely a spacer; it is a critical determinant of the final conjugate's properties.

    • Hydrophilicity : PEG is highly hydrophilic, which significantly enhances the aqueous solubility of the linker and, consequently, the final conjugate.[7] This is particularly advantageous when working with hydrophobic drugs or peptides.

    • Biocompatibility & Reduced Immunogenicity : PEG is well-known for its low toxicity and ability to shield conjugated molecules from the immune system, a "stealth" effect that can reduce immunogenicity and prolong circulation half-life.[][9][10]

    • Flexibility and Optimized Spacing : The 11-unit ethylene glycol chain provides a flexible spacer of a defined length. In applications like PROTACs, the linker length is a critical parameter that dictates the ability of the two ligands to bind simultaneously to the target protein and the E3 ligase, thereby influencing the stability and efficacy of the resulting ternary complex.[11][12][13]

Quality Control and Characterization: Ensuring Purity and Identity

For any reagent intended for pharmaceutical research, rigorous quality control is non-negotiable. A multi-faceted analytical approach is essential to confirm the structure and purity of BocNH-PEG11-CH2COOH.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure, verifying the presence of the Boc group, the characteristic repeating units of the PEG chain, and the terminal methylene group adjacent to the carboxylic acid.[14]

  • High-Performance Liquid Chromatography (HPLC) : HPLC is employed to assess the purity of the compound. The purity is determined by calculating the area of the main peak relative to the total peak area in the chromatogram.[14][15]

  • Mass Spectrometry (MS) : Techniques like Electrospray Ionization (ESI) or MALDI-TOF are used to confirm the precise molecular weight of the compound, ensuring it matches the theoretical value of 659.76 g/mol .[14][15]

Applications and Experimental Protocols

The true value of BocNH-PEG11-CH2COOH is realized in its application. Below are detailed workflows for its use in key areas of drug development.

Application 1: Synthesis of PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[1] The linker is a critical component for optimizing the formation of the ternary complex.[7]

PROTAC_Workflow A BocNH-PEG11-CH2COOH + E3 Ligase Ligand (Amine) B EDC/NHS Activation of Carboxylic Acid A->B C Amide Bond Formation B->C D Intermediate 1: BocNH-PEG11-Ligand C->D E Boc Deprotection (e.g., TFA in DCM) D->E F Intermediate 2: H2N-PEG11-Ligand E->F I Final Amide Bond Formation F->I G Target Protein Ligand (with Carboxylic Acid) H EDC/NHS Activation of Target Ligand G->H H->I J Final PROTAC Molecule I->J

Caption: General workflow for PROTAC synthesis.

Protocol: Two-Step PROTAC Synthesis

Step 1: Coupling to the E3 Ligase Ligand

  • Activation of Carboxylic Acid : Dissolve BocNH-PEG11-CH2COOH (1 equivalent) in an anhydrous organic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Add N-hydroxysuccinimide (NHS, 1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents).

  • Stir the reaction at room temperature for 15-30 minutes. The reaction is most efficient at a pH of 4.5-7.2.[2]

  • Coupling Reaction : In a separate flask, dissolve the amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand) in DMF or DCM.

  • Add the activated linker solution to the E3 ligase ligand solution. If necessary, add a non-nucleophilic base like Diisopropylethylamine (DIPEA) to raise the pH to 7.2-7.5 for efficient amidation.[2]

  • Stir the reaction at room temperature for 2-4 hours or until completion, monitoring by LC-MS.

  • Purification : Purify the resulting Boc-protected intermediate (BocNH-PEG11-Ligand) using flash chromatography or preparative HPLC.

Step 2: Deprotection and Coupling to the Target Protein Ligand

  • Boc Deprotection : Dissolve the purified intermediate in DCM. Add an excess of Trifluoroacetic acid (TFA) (e.g., 20-50% v/v).[16]

  • Stir at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up : Remove the solvent and excess TFA under reduced pressure. The resulting amine (H2N-PEG11-Ligand) is often used directly or after neutralization.

  • Final Coupling : Activate the carboxylic acid group on the target protein ligand using EDC/NHS as described in Step 1.

  • Add the deprotected H2N-PEG11-Ligand to the activated target protein ligand.

  • Stir at room temperature for 2-4 hours and monitor by LC-MS.

  • Final Purification : Purify the final PROTAC molecule using preparative HPLC to yield the high-purity product.

Application 2: Modification of Antibodies for ADCs

In Antibody-Drug Conjugates, the linker connects a cytotoxic drug to an antibody. PEG linkers are used to improve the ADC's pharmacokinetic properties and solubility.[][17][18] BocNH-PEG11-CH2COOH can be used to conjugate to lysine residues on an antibody after activation.

Protocol: Antibody Lysine Conjugation

  • Antibody Preparation : Prepare the antibody in a suitable amine-free buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.4.

  • Linker-Drug Synthesis : First, conjugate the BocNH-PEG11-CH2COOH to the cytotoxic drug. Activate the linker's carboxylic acid with EDC/NHS and react it with an amine-containing drug, followed by Boc deprotection, as detailed in the PROTAC synthesis protocol. This creates an H2N-PEG11-Drug construct.

  • Activation of H2N-PEG11-Drug : To target lysine residues, the amine on the PEG linker must be converted to a reactive group, for example, by reacting it with an NHS-ester crosslinker like succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) if the ultimate goal is to react with a thiol. For direct lysine coupling, a different strategy is needed. A more direct approach uses the carboxylic acid of the linker to react with antibody lysines.

  • Direct Antibody Coupling (Alternative Workflow) :

    • Activate the carboxylic acid of BocNH-PEG11-CH2COOH using EDC/NHS in an appropriate buffer (e.g., MES buffer, pH 6.0).[19]

    • Add the activated linker to the antibody solution (at pH 7.2-8.0) to facilitate the reaction with the primary amines of lysine residues.

    • Quench the reaction with an amine-containing buffer like Tris.

    • Purify the antibody-linker conjugate using size exclusion chromatography.

    • Deprotect the Boc group on the conjugated linker.

    • The newly exposed amine on the antibody-PEG conjugate can then be used for subsequent reactions.

Application 3: Surface Functionalization of Nanoparticles

PEGylating nanoparticles improves their stability in biological fluids, reduces non-specific protein binding, and increases circulation time.[10][] BocNH-PEG11-CH2COOH is ideal for functionalizing amine-coated nanoparticles.

Protocol: Functionalizing Amine-Coated Nanoparticles

  • Nanoparticle Suspension : Disperse amine-functionalized nanoparticles in an appropriate buffer, such as MES buffer at pH 6.0.

  • Linker Activation : In a separate tube, dissolve BocNH-PEG11-CH2COOH, EDC, and NHS in MES buffer. Allow to react for 15 minutes at room temperature to form the NHS-activated linker.[21]

  • Coupling Reaction : Add the activated linker solution to the nanoparticle suspension. Adjust the pH to 7.2-7.5 to promote amide bond formation.

  • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Washing : Separate the functionalized nanoparticles from unreacted linker and byproducts by centrifugation and resuspension in fresh buffer. Repeat this washing step 2-3 times.

  • Characterization : Confirm successful PEGylation using techniques like Dynamic Light Scattering (DLS) to measure the increase in hydrodynamic diameter or Zeta Potential to measure changes in surface charge.

  • Post-Functionalization : The Boc-protected amine on the nanoparticle surface can be deprotected using acidic conditions, providing a reactive handle for conjugating targeting ligands, drugs, or imaging agents.[21]

Conclusion: A Versatile and Indispensable Tool

BocNH-PEG11-CH2COOH is more than just a chemical reagent; it is a sophisticated and enabling tool for the rational design of complex therapeutics. Its well-defined structure, heterobifunctional reactivity, and the inherent benefits of the PEG11 spacer provide researchers with a reliable and versatile platform for innovation. By understanding the fundamental principles behind its design and the causal logic of its reaction protocols, scientists in drug discovery and nanotechnology can confidently leverage this linker to build the next generation of targeted therapies, from potent ADCs and protein degraders to advanced drug delivery systems. The precise control it offers over molecular architecture ensures that the final construct is not only potent but also possesses the desired physicochemical and pharmacokinetic properties for clinical success.

References

  • Creative PEGWorks. (n.d.). Exploring the Synthesis and Applications of Boc-Protected Amino PEG Linkers. Retrieved February 6, 2026, from [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther., 1, 273-312.
  • ResearchGate. (2014). EDC/NHS activation of a surface? Retrieved February 6, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Procedure. Retrieved February 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 6, 2026, from [Link]

  • Creative PEGWorks. (n.d.). Boc-NH-PEG-COOH (Boc-Amine-PEG-Acid). Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2025). Effects of surface modification of PLGA-PEG-PLGA nanoparticles on loperamide delivery efficiency across the blood-brain barrier. Retrieved February 6, 2026, from [Link]

  • Creative Biolabs. (n.d.). What are PEG Linkers? Retrieved February 6, 2026, from [Link]

  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved February 6, 2026, from [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2022). How to achieve the EDC-NHS reaction between 4-carboxyphenylboronic acid and NH2-PEG-SH? Retrieved February 6, 2026, from [Link]

  • Al-Hajaj, N., et al. (2018). Surface Modifications of Nanoparticles for Stability in Biological Fluids.
  • Li, Y., et al. (2022).
  • JenKem Technology USA. (2024). PROTAC PEG Linkers. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond? Retrieved February 6, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). BOC Deprotection. Retrieved February 6, 2026, from [Link]

Sources

An In-depth Technical Guide to the Function of the Carboxylic Acid Terminus in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The C-Terminus as a Strategic Anchor Point in Bioconjugation

In the intricate world of protein biochemistry, the termini of a polypeptide chain—the N-terminus and the C-terminus—are not merely structural end points but critical hubs of functional activity and regulatory modifications.[1][2] The C-terminus, characterized by its free carboxyl group (-COOH), plays a pivotal role in protein synthesis termination, folding, stability, and subcellular localization.[2][3] Its unique chemical properties, particularly the reactivity of the carboxyl group, make it a valuable target for bioconjugation, the process of covalently linking a biomolecule to another molecule, such as a drug, a fluorescent probe, or a polymer.[1][4]

This guide provides a comprehensive technical overview of the function and utilization of the carboxylic acid terminus in bioconjugation. We will delve into the fundamental chemistry of carboxyl group activation, explore diverse conjugation strategies, and provide practical, field-proven insights for researchers, scientists, and drug development professionals.

The Chemical Foundation: Activating the Carboxyl Group for Amide Bond Formation

The carboxylic acid group, in its native state, is not sufficiently reactive to readily form stable amide bonds with primary amines under physiological conditions. Therefore, the cornerstone of carboxyl-based bioconjugation lies in its chemical activation to a more reactive intermediate. The most prevalent and well-established method for this activation involves the use of carbodiimides, most notably 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6]

The EDC/NHS Two-Step Mechanism: A Self-Validating System for Robust Conjugation

The EDC/NHS-mediated coupling is a two-step process that offers superior control and efficiency compared to using EDC alone.[5][6]

  • Activation of the Carboxyl Group: EDC reacts with the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[5] This intermediate is susceptible to hydrolysis, which would regenerate the original carboxyl group and reduce conjugation efficiency.[5]

  • Formation of a Stable NHS-Ester: This is where the expertise in experimental design becomes critical. The addition of NHS or Sulfo-NHS to the reaction mixture intercepts the unstable O-acylisourea intermediate, converting it into a more stable and amine-reactive NHS-ester.[5][6] This semi-stable intermediate has a significantly longer half-life in aqueous solutions compared to the O-acylisourea, allowing for a more controlled and efficient subsequent reaction with a primary amine.[5]

This two-step approach is a self-validating system because the formation of the NHS-ester intermediate mitigates the primary failure mode of EDC-only reactions—hydrolysis.[5] This ensures a higher probability of successful conjugation.

EDC_NHS_Mechanism Carboxyl Protein-COOH (Carboxylic Acid Terminus) O_acylisourea O-acylisourea Intermediate (Unstable) Carboxyl->O_acylisourea + EDC EDC EDC O_acylisourea->Carboxyl NHS_ester NHS-ester Intermediate (More Stable) O_acylisourea->NHS_ester + NHS p1 NHS NHS / Sulfo-NHS NHS_ester->Carboxyl Amide_bond Protein-CO-NH-R (Stable Amide Bond) NHS_ester->Amide_bond + R-NH2 p2 Amine R-NH2 (Primary Amine) Hydrolysis1 Hydrolysis Hydrolysis1->Carboxyl Hydrolysis2 Hydrolysis Hydrolysis2->Carboxyl

Figure 1: EDC/NHS activation of a carboxylic acid for amide bond formation.

Strategic Considerations for Targeting the C-Terminus

While the chemistry of carboxyl activation is straightforward, its application in protein bioconjugation requires careful consideration to achieve the desired specificity and avoid unintended modifications. Proteins possess multiple carboxylic acid groups: the C-terminal α-carboxyl group and the side-chain carboxyl groups of aspartic acid (Asp) and glutamic acid (Glu) residues.[4]

Non-Specific vs. Site-Specific C-Terminal Conjugation
  • Non-Specific (Random) Conjugation: Standard EDC/NHS chemistry will typically react with all accessible carboxyl groups, including the C-terminus and the side chains of Asp and Glu.[4][7] This leads to a heterogeneous mixture of conjugates with varying sites of modification and stoichiometries.[8] While acceptable for some applications like polyclonal antibody immobilization, it is often undesirable for creating well-defined therapeutic bioconjugates.[8]

  • Site-Specific C-Terminal Conjugation: Achieving conjugation specifically at the C-terminus is highly desirable for producing homogeneous bioconjugates with preserved protein function.[9][10] This often requires more sophisticated strategies:

    • Enzymatic Approaches: Enzymes like sortase A can recognize a specific C-terminal sorting signal (e.g., LPXTG) and catalyze the ligation of a payload containing an N-terminal glycine motif.[11] This method offers exceptional specificity but is limited to the C-terminus and can be subject to a reversible reaction.[12][13]

    • Genetic Code Expansion: The incorporation of unnatural amino acids with unique reactive handles at or near the C-terminus via genetic engineering provides a powerful tool for site-specific modification.[14] These handles can then be targeted with bioorthogonal chemistry, which involves reactions that proceed with high efficiency and selectivity in a biological environment without interfering with native biochemical processes.[15][16]

    • Chemical Ligation Strategies: Native Chemical Ligation (NCL) and other chemoselective reactions can be employed to ligate a peptide or other molecule to a C-terminal thioester.[9]

Experimental Protocol: A Standard Two-Step EDC/NHS Conjugation

This protocol outlines a general procedure for conjugating an amine-containing molecule to a protein's carboxyl groups. Optimization of reagent concentrations, pH, and reaction times is crucial for each specific application.

Materials:

  • Protein with accessible carboxyl groups

  • Amine-containing molecule for conjugation

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer at a suitable concentration (e.g., 1-10 mg/mL). Rationale: A slightly acidic pH (around 6.0) is optimal for the EDC reaction, minimizing hydrolysis of the O-acylisourea intermediate.

  • Activation of Carboxyl Groups: a. Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer or water. b. Add a molar excess of EDC and NHS to the protein solution. A typical starting point is a 10- to 20-fold molar excess of each reagent over the protein. c. Incubate the reaction for 15-30 minutes at room temperature. Rationale: This allows for the efficient formation of the semi-stable NHS-ester intermediate.

  • Removal of Excess Activation Reagents (Optional but Recommended): Immediately pass the activated protein solution through a desalting column pre-equilibrated with Coupling Buffer. Rationale: This step removes unreacted EDC and NHS, preventing unwanted side reactions and polymerization when the amine-containing molecule is added.

  • Conjugation to the Amine-Containing Molecule: a. Immediately add the amine-containing molecule (dissolved in Coupling Buffer) to the activated protein solution. A molar excess of the amine-containing molecule is often used to drive the reaction to completion. b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Rationale: A slightly alkaline pH (7.2-7.4) is optimal for the reaction of the NHS-ester with the primary amine.

  • Quenching the Reaction: Add the quenching solution to a final concentration of 10-50 mM and incubate for 15-30 minutes. Rationale: Tris or hydroxylamine will react with any remaining NHS-esters, terminating the reaction.

  • Purification of the Conjugate: Remove unreacted materials and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.

Experimental_Workflow Start Start: Protein in Activation Buffer (pH 6.0) Activate Add EDC and NHS (15-30 min, RT) Start->Activate Desalt Optional: Desalting Column (Equilibrated with Coupling Buffer) Activate->Desalt Conjugate Add Amine-Molecule in Coupling Buffer (pH 7.2-7.4) (1-2h RT or O/N 4°C) Activate->Conjugate Without Desalting Desalt->Conjugate Quench Add Quenching Solution (e.g., Tris or Hydroxylamine) Conjugate->Quench Purify Purify Conjugate (e.g., Dialysis, SEC) Quench->Purify End End: Purified Bioconjugate Purify->End

Figure 2: A generalized experimental workflow for EDC/NHS-mediated bioconjugation.

Challenges and Expert Insights in C-Terminal Bioconjugation

While powerful, targeting the C-terminus is not without its challenges.

  • Competition from Asp/Glu Residues: As mentioned, the side-chain carboxyl groups of Asp and Glu residues compete with the C-terminal carboxyl group for reaction with activating agents.[4][7] The relative accessibility and pKa of these groups will influence the reaction outcome.

  • Steric Hindrance: The C-terminus may be located in a sterically hindered region of the protein, limiting its accessibility to conjugation reagents.[3]

  • Protein Solubility and Stability: The addition of large hydrophobic molecules to the C-terminus can lead to protein aggregation and loss of function. Careful selection of linkers and optimization of reaction conditions are essential to maintain the solubility and stability of the final conjugate.[17]

Expert Tip: To favor C-terminal modification over Asp/Glu side chains in the absence of site-specific methods, one can sometimes exploit subtle differences in pKa by carefully controlling the reaction pH. However, this approach offers limited selectivity and requires extensive optimization. For truly homogeneous products, enzymatic or genetic methods are the authoritative choice.[9][11]

Applications of C-Terminal Bioconjugation

The ability to modify the C-terminus of proteins has opened up a vast array of applications in research, diagnostics, and therapeutics.

Application AreaSpecific Use-CaseRationale for C-Terminal Modification
Therapeutics Antibody-Drug Conjugates (ADCs)Site-specific attachment of cytotoxic drugs away from the antigen-binding site preserves antibody function and creates a homogeneous product with a defined drug-to-antibody ratio (DAR).[8][10]
PEGylationC-terminal attachment of polyethylene glycol (PEG) can increase the serum half-life of therapeutic proteins and peptides by reducing renal clearance and enzymatic degradation, often with minimal impact on biological activity.[17]
Diagnostics & Imaging Fluorescent LabelingAttaching fluorescent probes to the C-terminus allows for protein tracking and localization studies within cells and organisms.[18][19]
BiotinylationC-terminal biotinylation enables the specific detection and purification of proteins using streptavidin-based affinity matrices.[18]
Basic Research Protein-Protein Interaction StudiesImmobilizing a protein onto a solid support via its C-terminus can orient the protein in a defined manner, facilitating the study of its interactions with other molecules.[20][21]
Enhancing Peptide StabilityC-terminal modifications, such as amidation, can protect peptides from degradation by carboxypeptidases, thereby increasing their in vivo stability.[18]

Analytical Characterization of C-Terminal Conjugates

Thorough characterization of the final bioconjugate is a mandatory step to ensure its quality, homogeneity, and functionality.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is indispensable for confirming the successful conjugation, determining the drug-to-antibody ratio (DAR) in ADCs, and identifying the sites of modification.[22][23][24]

  • Chromatography: Techniques such as size-exclusion chromatography (SEC), reverse-phase HPLC (RP-HPLC), and hydrophobic interaction chromatography (HIC) are used to assess the purity of the conjugate, detect aggregation, and separate species with different drug loads.[22][25]

  • Spectroscopy: UV-Vis spectroscopy can be used to estimate the average DAR if the drug and antibody have distinct absorbance maxima.[22]

  • Functional Assays: It is crucial to perform functional assays, such as ELISA or surface plasmon resonance (SPR), to confirm that the biological activity of the protein (e.g., antigen binding) has been retained after conjugation.

Conclusion

The carboxylic acid terminus is a versatile and strategically important functional group for bioconjugation. While non-specific modification of carboxyl groups via EDC/NHS chemistry is a robust and widely used technique, the pursuit of well-defined and homogeneous bioconjugates has driven the development of sophisticated site-specific methods targeting the C-terminus. A thorough understanding of the underlying chemistry, careful experimental design, and comprehensive analytical characterization are paramount to harnessing the full potential of the C-terminus in creating novel and effective bioconjugates for a wide range of scientific and therapeutic applications.

References

  • Protein N-Terminus and C-Terminus: Structure, Functions, and Analytical Techniques.Vertex AI Search.
  • A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes.
  • Chemical Conjugation.
  • The carboxy-terminus, a key regul
  • PBC, an easy and efficient strategy for high-throughput protein C-terminome profiling.Frontiers.
  • Introduction to N-terminus and C-terminus.
  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.Google.
  • Recent Advances in Bioorthogonal Ligation and Bioconjug
  • C-Terminal Protein Sequencing: Methods, Applic
  • Peptide C-Terminal Modification.
  • Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules.Bio-Synthesis.
  • Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modific
  • Carboxyl-Based Conjugation.
  • C-terminus.Wikipedia.
  • Specific Bioconjugation of N- & C-terminal Cysteines.
  • Examples of reactions used for conjugation to carboxylic acids.
  • Peptide Modifications: N-Terminal, Internal, and C-Terminal.Sigma-Aldrich.
  • It Takes Two To Tango, Part 1: Bioconjug
  • Selective activation of a C-terminal lysine and not amino terminus?
  • Challenges in Discovering Drugs That Target the Protein–Protein Interactions of Disordered Proteins.PMC - PubMed Central.
  • Site-specific conjugation of n
  • Analytical methods for physicochemical characterization of antibody drug conjug
  • Bioorthogonal Chemistry and Its Applications.
  • instructions - edc.Thermo Fisher Scientific.
  • Emerging conjugation strategies and protein engineering technologies aim to improve ADCs in the fight against cancer.Taylor & Francis.
  • Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights.Veranova.
  • Bioconjugates: The Adaptable Challenge.
  • Protein conjugation with genetically encoded unn
  • Site-Specific Bioconjugation Approaches for Enhanced Delivery of Protein Therapeutics and Protein Drug Carriers.CDN.
  • Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems.PMC.
  • Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects.
  • Site-specific bioconjugation through enzyme catalyzed tyrosine-cysteine bond form
  • Field Guide to Challenges and Opportunities in Antibody-Drug Conjug
  • Amino-Acid-Conjugated Natural Compounds: Aims, Designs and Results.MDPI.
  • Carbodiimide Crosslinker Chemistry.Thermo Fisher Scientific - US.
  • Analytical Techniques for the Characterization and Quantific
  • An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery.ACS Central Science.
  • Methods to introduce amino acid side chains at late stage.
  • Bioanalytical Strategies for CMC Characterization of Antibody-Drug Conjug
  • EDC/NHS coupling reaction in the presence of TCEP?

Sources

Precision Engineering of PROTAC Linkers: The Critical Role of PEG Chain Length in Ternary Complex Stability and Degradation Efficiency

[1]

Executive Summary

In the design of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector but a thermodynamic governor. While the warhead and E3 ligand dictate specificity, the linker—specifically its length and composition—dictates the probability of ternary complex formation , the cooperativity of the interaction, and the molecule's physicochemical viability .

This technical guide dissects the mechanistic impact of Polyethylene Glycol (PEG) linker length on PROTAC efficacy.[1] It moves beyond basic "trial and error" approaches to establish a rational design framework, grounded in thermodynamic principles and validated by case studies (BTK, ER

The Mechanistic Role of Linker Length

The fundamental goal of a PROTAC is to facilitate the formation of a productive ternary complex (

2

The Goldilocks Zone and Cooperativity

Linker length modulates the cooperativity factor (


)
  • 
     (Positive Cooperativity):  The linker length is optimal, allowing the PROTAC to facilitate favorable protein-protein interactions (PPIs) between the Target (POI) and the E3 ligase. This stabilizes the complex beyond the sum of individual binding affinities.
    
  • 
     (Negative Cooperativity):  The linker is too short, causing steric clashes between the POI and E3, or too long, incurring a high entropic penalty upon binding.
    
The "Hook Effect" (Autoinhibition)

At high concentrations or incorrect linker lengths, PROTACs suffer from the "Hook Effect," where binary complexes (


Figure 1: Thermodynamic Equilibrium of Ternary Complex Formation The following diagram illustrates the transition from binary binding to the active ternary complex and the subsequent Hook Effect.

TernaryComplexPROTACFree PROTACBinaryPOIBinary Complex[POI:PROTAC]PROTAC->BinaryPOIKonBinaryE3Binary Complex[E3:PROTAC]PROTAC->BinaryE3KonPOITarget Protein (POI)POI->BinaryPOIKonE3E3 LigaseE3->BinaryE3KonTernaryActive Ternary Complex[POI:PROTAC:E3](Ubiquitination)BinaryPOI->Ternary+ E3 (Optimal Linker)HookHook Effect (Inactive)Saturated Binary ComplexesBinaryPOI->HookExcess PROTACor Steric ClashBinaryE3->Ternary+ POI (Optimal Linker)BinaryE3->HookExcess PROTACUbiquitinDegradationTernary->UbiquitinProteasomalDegradation

Caption: Kinetic pathway showing that optimal linker length promotes Ternary Complex formation, while sub-optimal designs or excess concentration lead to the inactive Hook Effect.

Why PEG? Physicochemical Trade-offs

Polyethylene Glycol (PEG) is the standard starting point for linker design due to its synthetic accessibility and distinct properties.[4] However, length introduces a critical trade-off.[1][4][5][6][7]

PropertyShort PEG Linker (n=1-3)Long PEG Linker (n>8)Impact on PROTAC Design
Solubility ModerateHighLonger PEGs improve aqueous solubility, aiding formulation.
Permeability HighLowLonger chains increase Polar Surface Area (PSA), reducing cell membrane penetration.[1]
Entropy Low PenaltyHigh PenaltyLong flexible chains lose more entropy upon binding, potentially destabilizing the complex.[4]
Sterics High RiskLow RiskShort linkers may fail to span the gap between POI and E3 binding pockets.[2][4]

The "Chameleon" Effect: Recent data suggests that while PEG is polar, flexible PEG linkers can sometimes adopt folded conformations that shield polar oxygens in lipophilic environments (membranes), partially mitigating permeability issues.[4]

Case Studies: Length Dependence in Action

Empirical data confirms that "optimal" length is highly context-dependent.[7]

BTK Degraders (Zorba et al.)[7]
  • Target: Bruton's Tyrosine Kinase (BTK)[7]

  • Ligase: Cereblon (CRBN)[7]

  • Finding: A minimum threshold was identified. Linkers with

    
     4 PEG units showed consistent degradation.
    
  • Failure Mode: Linkers shorter than 4 units caused steric repulsion between BTK and CRBN, preventing ternary complex formation despite high binary affinity.

ER Degraders (Cyrus et al.)[6]
  • Target: Estrogen Receptor

    
    [5]
    
  • Ligase: VHL[1][6][8][9][10]

  • Finding: A strict "peak" efficacy was observed at a 16-atom length.

  • Data:

    • 9 atoms: Inactive (Too short).

    • 16 atoms: Maximal degradation (

      
      ).[6]
      
    • >20 atoms: Loss of potency (Entropic penalty/Hook effect).

BRD4 Degraders (MZ1 Series)
  • Target: BRD4

  • Ligase: VHL[1][6][8][10]

  • Finding: Intermediate lengths can sometimes be worse than short or long ones if they position the proteins in a repulsive orientation. However, converting a flexible PEG linker into a rigid macrocycle (locking the conformation) significantly improved potency and selectivity.

Experimental Protocol: The "Linkerology" Workflow

This self-validating workflow allows for the empirical determination of optimal linker length.

Figure 2: Linker Optimization Logic Flow

OptimizationWorkflowStartTarget & Ligase SelectionInSilicoStep 1: In Silico Modeling(Rosetta/MOE)Predict Exit VectorsStart->InSilicoLibraryStep 2: Modular SynthesisGenerate PEG Library (n=2, 4, 6, 8, 10)Use Click Chemistry (Triazole)InSilico->LibraryBinaryAssayStep 3: Binary Binding Check(FP or SPR)Ensure Warheads still bindLibrary->BinaryAssayTernaryAssayStep 4: Ternary Complex Assay(TR-FRET / AlphaLISA)Measure Cooperativity (alpha)BinaryAssay->TernaryAssayDegradationStep 5: Degradation Assay(Western Blot / HiBiT)Determine DC50 and DmaxTernaryAssay->DegradationDecisionIs Potency < 100nM?Degradation->DecisionPermeabilityStep 6: Permeability/PK(PAMPA / Caco-2)Decision->PermeabilityYesRefineRefine Linker:Rigidify (Piperazine)or Change Attachment PointDecision->RefineNoLeadLead PROTAC CandidatePermeability->LeadRefine->LibraryRe-synthesis

Caption: Step-by-step workflow for optimizing linker length, prioritizing ternary complex validation before cellular degradation.

Detailed Methodology
Step 1: Modular Library Synthesis

Do not synthesize one molecule at a time. Use a convergent synthetic strategy.

  • Protocol: Synthesize "Anchor-Azide" (E3 ligand) and "Warhead-Alkyne" (POI ligand) intermediates.

  • Reaction: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Variation: Use commercially available PEG-azide linkers of varying lengths (

    
     to 
    
    
    ).
  • Why: This generates a library of 5-10 analogs in parallel within 48 hours.

Step 2: Ternary Complex Validation (TR-FRET)

Before testing for degradation, verify the linker allows the proteins to touch.

  • Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Setup: Label POI with a donor fluorophore (e.g., Terbium) and E3 ligase with an acceptor (e.g., GFP or chemically labeled).

  • Readout: Titrate PROTAC. A bell-shaped curve indicates ternary complex formation. The amplitude of the curve correlates with complex stability/cooperativity.

  • Validation: If no FRET signal is observed but binary binding is intact (Step 3), the linker is likely too short (steric clash).

Step 3: Cellular Degradation (Western Blot / HiBiT)
  • Assay: Treat cells with PROTAC library (concentration range 1 nM - 10

    
    ) for 6–24 hours.
    
  • Readout: Measure

    
     (concentration for 50% degradation) and 
    
    
    (maximum degradation depth).
  • Control: Use a proteasome inhibitor (Mg132) or Nedd8 inhibitor (MLN4924) to prove mechanism is ubiquitin-dependent.

References

  • Troup, R. I., et al. (2020).[][12] Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther.[][12]

  • Cyrus, K., et al. (2011). Impact of Linker Length on the Activity of PROTACs.[2][1][][4][5][9][10][12][13][14][15] Molecular BioSystems.

  • Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences (PNAS).

  • Testa, A., et al. (2020). Macrocyclic PROTACs: Converting the Linker from a Liability to an Asset. Journal of Medicinal Chemistry.

  • BOC Sciences. (2024). Exploration and innovation of Linker features in PROTAC design.

An In-depth Technical Guide to Heterobifunctional PEG Linkers for Protein Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Dawn of a New Therapeutic Modality

For decades, the paradigm of drug discovery has been largely dominated by occupancy-driven pharmacology, where small molecules inhibit the function of pathogenic proteins. However, this approach is inherently limited to proteins with well-defined, druggable binding sites, leaving a significant portion of the proteome beyond therapeutic reach. The advent of Targeted Protein Degradation (TPD) has shattered this limitation, offering a revolutionary, event-driven mechanism to eliminate disease-causing proteins entirely. At the heart of this transformative technology lies the Proteolysis-Targeting Chimera (PROTAC), a heterobifunctional molecule that co-opts the cell's natural protein disposal machinery. This guide provides an in-depth exploration of a critical component of PROTAC design: the heterobifunctional Polyethylene Glycol (PEG) linker. We will delve into the core principles, practical applications, and the nuanced experimental considerations that underpin the successful development of these next-generation therapeutics.

Section 1: The PROTAC Concept and the Central Role of the Linker

Targeted protein degradation via PROTACs leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1][2] A PROTAC is a chimeric molecule composed of three key elements: a "warhead" that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][3][4]

The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the linchpin of this process.[1] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the proteasome.[1] The PROTAC molecule is then released to catalytically repeat the cycle, enabling potent and sustained protein degradation at sub-stoichiometric concentrations.[1][5]

While the warhead and E3 ligase ligand provide specificity, the linker is far from a passive spacer. Its composition, length, flexibility, and attachment points are critical determinants of a PROTAC's efficacy, influencing the stability of the ternary complex, as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[3]

Diagram: The PROTAC Mechanism of Action

Below is a depiction of the catalytic cycle of a PROTAC, illustrating the formation of the ternary complex and subsequent ubiquitination and degradation of the protein of interest.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binding E3 E3 Ubiquitin Ligase E3->Ternary_Complex Recruitment PROTAC PROTAC Warhead Linker E3 Ligand PROTAC->Ternary_Complex Forms Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub Transfer Ubiquitination->E3 Release & Recycle Ubiquitination->PROTAC Release & Recycle Proteasome Proteasomal Degradation Ubiquitination->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation caption PROTAC Catalytic Cycle

Caption: The catalytic cycle of a PROTAC molecule.

Section 2: The Merits of Heterobifunctional PEG Linkers

Among the various linker types, heterobifunctional Polyethylene Glycol (PEG) linkers have emerged as a popular choice in PROTAC design for several compelling reasons. These linkers are composed of repeating ethylene glycol units and possess two different reactive functional groups at their termini, allowing for the sequential and controlled conjugation of the warhead and the E3 ligase ligand.

Enhanced Physicochemical Properties

One of the primary advantages of incorporating a PEG linker is the significant improvement in the physicochemical properties of the resulting PROTAC molecule.[6]

  • Increased Solubility: Many warheads and E3 ligase ligands are hydrophobic, leading to poor aqueous solubility of the final PROTAC. The hydrophilic nature of the PEG chain enhances the overall water solubility of the molecule, which is crucial for biological assays and in vivo applications.[3][6]

  • Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, PEG linkers can positively influence cell permeability.[6] The flexibility of the PEG chain is thought to allow the PROTAC to adopt conformations that shield its more polar groups, facilitating passage through the lipid bilayer of the cell membrane.[4]

  • Reduced Immunogenicity: PEGylation is a well-established strategy to reduce the immunogenicity of therapeutic molecules.[7] The PEG chain can shield the PROTAC from recognition by the immune system, potentially leading to a longer circulation half-life in vivo.[7]

Tunable Length and Flexibility

The length and flexibility of the linker are critical parameters that must be empirically optimized for each POI-E3 ligase pair.[4]

  • Optimal Ternary Complex Formation: A linker that is too short may sterically hinder the formation of a productive ternary complex, while an overly long linker can lead to unfavorable binding orientations or an increase in unproductive binary complexes (the "hook effect").[4][8] PEG linkers are commercially available in various discrete lengths, allowing for the systematic exploration of the optimal distance between the POI and the E3 ligase.[2][9]

  • Conformational Freedom: The inherent flexibility of the PEG chain provides the necessary conformational freedom for the warhead and E3 ligase ligand to adopt the optimal orientation for productive ternary complex formation.[3][4]

Synthetic Tractability

The heterobifunctional nature of these PEG linkers simplifies the synthetic process. The two distinct reactive ends allow for a modular and convergent synthetic strategy, where the warhead and E3 ligase ligand can be synthesized separately and then conjugated to the linker in a controlled manner.[10]

Section 3: Designing and Synthesizing PROTACs with PEG Linkers: A Practical Guide

The synthesis of a PROTAC is a multi-step process that requires careful planning and execution. The general strategy involves the synthesis of the warhead and E3 ligase ligand, followed by their conjugation to a heterobifunctional PEG linker.

Selection of Components
  • Warhead: The choice of warhead is dictated by the protein of interest. It should exhibit sufficient binding affinity and selectivity for the POI. A key advantage of the PROTAC modality is that the warhead does not need to bind to an active site, expanding the range of targetable proteins.[5]

  • E3 Ligase Ligand: A limited number of E3 ligases are currently routinely recruited for PROTACs, with the most common being Cereblon (CRBN) and Von Hippel-Lindau (VHL).[11] Ligands for these E3 ligases, such as thalidomide derivatives for CRBN and VHL-1 for VHL, are well-characterized and commercially available.[12]

  • Heterobifunctional PEG Linker: A wide variety of heterobifunctional PEG linkers are commercially available with different lengths and terminal functional groups (e.g., amine, carboxylic acid, alkyne, azide). The choice of functional groups will depend on the desired conjugation chemistry.

General Synthetic Workflow

A common synthetic approach is solid-phase synthesis, which can simplify purification and allow for the parallel synthesis of a library of PROTACs with varying linker lengths or attachment points.[13]

Diagram: General Solid-Phase PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow start Start with Solid Support Resin step1 Attach E3 Ligase Ligand to Resin start->step1 step2 Attach Heterobifunctional PEG Linker step1->step2 step3 Attach Warhead to the Other End of the Linker step2->step3 step4 Cleave PROTAC from Resin step3->step4 step5 Purify PROTAC (e.g., HPLC) step4->step5 end Characterized PROTAC step5->end caption Solid-Phase PROTAC Synthesis

Caption: A generalized workflow for solid-phase PROTAC synthesis.

Section 4: Experimental Evaluation of PROTAC Efficacy: A Step-by-Step Approach

A rigorous and multi-faceted experimental cascade is essential to validate the efficacy and mechanism of action of a newly synthesized PROTAC.

In Vitro Characterization

The most direct method to assess PROTAC-mediated protein degradation is through Western blotting.

Experimental Protocol: Western Blotting for Protein Degradation

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a concentration range of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts for each sample and prepare them with SDS-PAGE sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[1][6][7]

    • Transfer the separated proteins to a solid membrane (e.g., PVDF or nitrocellulose).[1][6][7]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[6]

    • Incubate the membrane with a primary antibody specific for the protein of interest. Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[6]

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

    • Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.

To confirm that the observed decrease in protein levels is due to degradation and not transcriptional repression, it is crucial to measure the mRNA levels of the target gene.

Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR)

  • Cell Treatment and RNA Extraction:

    • Treat cells with the PROTAC as described for the Western blot experiment.

    • Extract total RNA from the cells using a commercial RNA extraction kit.

  • Reverse Transcription:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.[14]

  • Real-Time PCR:

    • Perform real-time PCR using a qPCR instrument with a SYBR Green or TaqMan-based assay.[14]

    • Use primers specific for the target gene and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • The thermal cycling profile typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[15]

  • Data Analysis:

    • Calculate the relative mRNA expression levels using the ΔΔCt method.

Biophysical Characterization of Ternary Complex Formation

Understanding the biophysical parameters of ternary complex formation is crucial for rational PROTAC design and optimization.

FP is a solution-based technique that can be used to determine the binding affinities of the PROTAC to its binary partners and to assess the formation of the ternary complex.[9][12]

Experimental Protocol: Fluorescence Polarization Assay

  • Reagent Preparation:

    • Prepare a fluorescently labeled tracer that binds to either the POI or the E3 ligase.

    • Prepare solutions of the POI, E3 ligase, and the PROTAC at various concentrations.

  • Assay Setup:

    • In a microplate, add the fluorescent tracer and the corresponding protein (POI or E3 ligase).

    • Add increasing concentrations of the PROTAC.

    • To measure ternary complex formation, add a constant concentration of the third component (E3 ligase or POI).

  • Measurement and Analysis:

    • Measure the fluorescence polarization using a plate reader.

    • Plot the change in polarization as a function of PROTAC concentration to determine the binding affinity (Kd) and cooperativity (α).

TR-FRET is a proximity-based assay that is highly sensitive for detecting the formation of the ternary complex.[9]

Experimental Protocol: TR-FRET Assay

  • Reagent Preparation:

    • Label the POI and the E3 ligase with a FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2) pair, respectively.[9]

  • Assay Setup:

    • In a microplate, combine the donor-labeled POI, the acceptor-labeled E3 ligase, and a range of PROTAC concentrations.

  • Measurement and Analysis:

    • Excite the donor fluorophore and measure the emission from both the donor and the acceptor.

    • Calculate the TR-FRET ratio (acceptor emission / donor emission). An increase in the TR-FRET ratio indicates the formation of the ternary complex.

SPR is a label-free technique that provides real-time kinetic data on the binding of the PROTAC to its partners and the formation and dissociation of the ternary complex.[16]

Experimental Protocol: Surface Plasmon Resonance Analysis

  • Chip Preparation:

    • Immobilize either the POI or the E3 ligase onto the surface of an SPR sensor chip.[17][18]

  • Binding Analysis:

    • Inject the PROTAC over the chip surface to measure its binary binding kinetics to the immobilized protein.

    • To analyze ternary complex formation, co-inject the PROTAC and the third component (the protein not immobilized on the chip).

  • Data Analysis:

    • Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the binary and ternary interactions.[19]

Experimental Protocol: Isothermal Titration Calorimetry

  • Sample Preparation:

    • Prepare highly pure and concentration-matched solutions of the POI, E3 ligase, and PROTAC in the same buffer.

  • Titration:

    • Load one component (e.g., the PROTAC) into the syringe and the other (e.g., the POI) into the sample cell of the ITC instrument.

    • Perform a series of injections of the syringe solution into the sample cell and measure the heat changes.

    • To study the ternary complex, pre-saturate the protein in the cell with one of its binding partners before titrating the third component.

  • Data Analysis:

    • Integrate the heat peaks and fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[19]

Cellular Target Engagement

CETSA is a powerful method to confirm that the PROTAC binds to its target protein in a cellular context. The principle is that ligand binding can stabilize a protein against thermal denaturation.[20][21][22]

Experimental Protocol: Cellular Thermal Shift Assay

  • Cell Treatment and Heating:

    • Treat intact cells with the PROTAC or vehicle control.

    • Heat the cell suspensions at a range of temperatures.[22]

  • Lysis and Protein Quantification:

    • Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.

  • Detection:

    • Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other detection methods.

  • Data Analysis:

    • A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.

In Vivo Evaluation

The ultimate test of a PROTAC's therapeutic potential is its efficacy in a living organism.

Experimental Protocol: In Vivo Pharmacokinetics and Pharmacodynamics

  • Animal Model:

    • Select an appropriate animal model for the disease of interest.

  • Dosing and Sample Collection:

    • Administer the PROTAC to the animals via a relevant route (e.g., oral, intravenous).

    • Collect blood samples at various time points to determine the pharmacokinetic (PK) profile of the PROTAC (i.e., its absorption, distribution, metabolism, and excretion).[23]

    • Collect tissue samples (e.g., tumor, relevant organs) to assess the pharmacodynamic (PD) effect, which is the level of target protein degradation.

  • Analysis:

    • Analyze the PROTAC concentration in plasma samples using LC-MS/MS.

    • Assess target protein levels in tissue homogenates by Western blotting or immunoassays.

    • Correlate the PK profile with the PD response to establish a PK/PD relationship.

Section 5: Data Interpretation and Troubleshooting

Quantitative Data Summary
Parameter Assay Typical Readout Interpretation
DC50 Western BlotConcentration for 50% degradationPotency of degradation
Dmax Western BlotMaximum degradation achievedEfficacy of degradation
mRNA levels qRT-PCRRelative fold changeRules out transcriptional effects
Binary KD FP, SPR, ITCDissociation constantAffinity for POI and E3 ligase
Ternary Complex KD FP, SPR, ITCDissociation constantStability of the ternary complex
Cooperativity (α) FP, SPR, ITCRatio of binary and ternary affinitiesPositive (>1) or negative (<1) cooperativity
Target Engagement CETSAThermal shift (ΔTm)Confirmation of target binding in cells
In Vivo Degradation Western Blot% degradation in tissuesIn vivo efficacy
Pharmacokinetics LC-MS/MSCmax, Tmax, AUC, t1/2In vivo exposure and clearance
The "Hook Effect"

A common phenomenon observed with PROTACs is the "hook effect," where the degradation efficiency decreases at higher PROTAC concentrations.[5] This is due to the formation of unproductive binary complexes (PROTAC-POI or PROTAC-E3 ligase) that compete with the formation of the productive ternary complex. Identifying the optimal concentration range is therefore critical.

Off-Target Effects

As with any therapeutic, it is essential to assess the selectivity of a PROTAC. Global proteomics approaches (e.g., mass spectrometry-based proteomics) can be used to identify other proteins that are degraded upon PROTAC treatment.[24]

Conclusion: The Future is Bright for Targeted Protein Degradation

Heterobifunctional PEG linkers are a cornerstone of modern PROTAC design, offering a versatile and effective means to tune the properties of these innovative therapeutic agents. By understanding the fundamental principles of PROTAC action and employing a rigorous experimental cascade, researchers can rationally design and optimize PROTACs with enhanced efficacy and drug-like properties. The field of targeted protein degradation is still in its ascendancy, and continued innovation in linker technology will undoubtedly play a pivotal role in unlocking the full therapeutic potential of this exciting modality.

References

  • PurePEG. (2025, July 1). How Heterobifunctional PEG Linkers Improve Targeted Delivery.
  • Biopharma PEG. (2022, August 26). Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker.
  • JenKem Technology USA. (2024, July 30). PROTAC PEG Linkers.
  • Precise PEG. (n.d.). Linkers in PROTACs.
  • bioRxiv. (2021, August 5). Constructing a warhead of PROTAC with aptamer for tumor-selective degradation of nucleolin.
  • YouTube. (2022, March 30). Webinar - PROTACs and Their Application in Cancer Therapeutics.
  • Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. (2022, July 13). National Institutes of Health. Retrieved from [Link]

  • D4 Pharma. (2021, July 23). Data-driven approach to identify PROTAC targets. Retrieved from [Link]

  • YouTube. (2021, January 4). qPCR (real-time PCR) protocol explained. Retrieved from [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (2020, May 20). National Institutes of Health. Retrieved from [Link]

  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2. (2020, March 20). National Institutes of Health. Retrieved from [Link]

  • SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. (2019, February 5). ACS Publications. Retrieved from [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023, December 1). National Institutes of Health. Retrieved from [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (n.d.). National Institutes of Health. Retrieved from [Link]

  • MDPI. (n.d.). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Retrieved from [Link]

  • Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. (2012, December 20). Protocols.io. Retrieved from [Link]

  • Quantitative measurement of PROTAC intracellular accumulation. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Pharmacology of PROTAC Degrader Molecules: Optimizing for In Vivo Performance. (n.d.). ResearchGate. Retrieved from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). National Institutes of Health. Retrieved from [Link]

  • A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Frontiers. (n.d.). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Retrieved from [Link]

  • MDPI. (n.d.). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Retrieved from [Link]

  • Fluorescence polarization assays of 14-3-3σ interacting with multiple.... (n.d.). ResearchGate. Retrieved from [Link]

  • Designing Soluble PROTACs: Strategies and Preliminary Guidelines. (2022, April 25). ACS Publications. Retrieved from [Link]

  • Quantitative measurement of PROTAC intracellular accumulation. (2025, November 14). ResearchGate. Retrieved from [Link]

  • A direct high-throughput protein quantification strategy facilitates discovery and characterization of a celastrol-derived BRD4 degrader. (2021, December 10). bioRxiv. Retrieved from [Link]

  • 7 strategies to improve PROTACs' oral bioavailability. (2022, May 25). Drug Discovery and Development. Retrieved from [Link]

  • Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. (2012, December 20). Protocols.io. Retrieved from [Link]

  • Guide to Running an SPR Experiment. (2022, July 27). Retrieved from [Link]

  • A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission. (n.d.). National Institutes of Health. Retrieved from [Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022, January 27). bioRxiv. Retrieved from [Link]

  • Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. (n.d.). BMG Labtech. Retrieved from [Link]

  • Real-time quantitative PCR array to study drug-induced changes of gene expression in tumor cell lines. (2017, May 24). OAE Publishing Inc.. Retrieved from [Link]

  • YouTube. (2024, November 21). Best Practices for PROTACs - Development of PROTACs as Drugs (Part 1C). Retrieved from [Link]

  • Isothermal Titration Calorimetry of Protein-Protein Interactions. (n.d.). Yale University. Retrieved from [Link]

  • Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. (n.d.). ACS Publications. Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). National Center for Biotechnology Information. Retrieved from [Link]

  • Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Single-cell gene expression profiling using reverse transcription quantitative real-time PCR. (2010, January 11). Retrieved from [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]

  • Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. (n.d.). Springer Nature Experiments. Retrieved from [Link]

Sources

Optimizing ADC Hydrophilicity and Linker Stability: A Technical Guide to BocNH-PEG11-CH2COOH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the engineering of Antibody-Drug Conjugates (ADCs), the linker is not merely a connector but a critical determinant of pharmacokinetics (PK) and therapeutic index. BocNH-PEG11-CH2COOH represents a strategic "Goldilocks" solution in linker design. Its 11-unit polyethylene glycol (PEG) spacer provides sufficient hydrophilicity to mask hydrophobic payloads (preventing aggregation) without introducing the excessive steric hindrance or high viscosity associated with longer PEG chains (PEG24+).

This guide details the physico-chemical properties, strategic application, and validated experimental protocols for utilizing BocNH-PEG11-CH2COOH. It emphasizes a Payload-First synthesis strategy, ensuring that harsh deprotection conditions (TFA) are isolated from the sensitive antibody structure.

Part 1: Chemical Architecture & Physico-Chemical Properties

BocNH-PEG11-CH2COOH is a heterobifunctional crosslinker containing an acid-labile protecting group (Boc) and a carboxyl group primed for activation.

Structural Logic
  • Boc (tert-butyloxycarbonyl): Protects the terminal amine during the initial coupling to the payload. It requires acidic conditions (Trifluoroacetic acid, TFA) for removal.[1]

  • PEG11 Spacer: A discrete (monodisperse) polyethylene glycol chain. Unlike polydisperse PEGs, discrete PEG11 (dPEG®) ensures a single molecular weight species, simplifying regulatory characterization (CMC).

  • Carboxylic Acid (-COOH): The handle for conjugation, typically activated via EDC/NHS to react with primary amines.[2]

Visualization: Chemical Reactive Sites

The following diagram illustrates the functional segmentation of the molecule.

ChemicalStructure Boc Boc Group (Acid Labile Protection) Amine -NH- Boc->Amine Protects PEG PEG11 Spacer (Hydrophilicity/Solubility) Amine->PEG Linked Acid -CH2COOH (Amine Reactive Handle) PEG->Acid Terminates in

Figure 1: Functional segmentation of BocNH-PEG11-CH2COOH showing protection, spacing, and activation sites.

Part 2: Strategic Role in ADC Design

The "Goldilocks" Zone of PEG Length

Selecting the correct PEG length is a trade-off between solubility and steric accessibility.

FeaturePEG4 (Short)PEG11 (Medium) PEG24+ (Long)
Hydrophilicity Low. May not mask hydrophobic payloads (e.g., PBDs, Maytansinoids).Optimal. Significant solubility enhancement.High. Excellent solubility.
Aggregation Risk High. Drug-loaded ADCs may aggregate in storage.Low. Shielding effect stabilizes the molecule.Very Low.
Steric Hindrance Negligible.Manageable. Allows enzyme access for cleavable linkers.High. Can block payload internalization or cleavage.
Renal Clearance Fast.Balanced. Increases hydrodynamic radius.Slow. May alter biodistribution significantly.[3]

Expert Insight: For hydrophobic payloads like MMAE or PBD dimers, PEG11 is often the minimum length required to prevent the "stickiness" of the payload from destabilizing the antibody.

Part 3: Experimental Workflow (Payload-First Strategy)

Critical Warning: The Boc group requires Trifluoroacetic Acid (TFA) for deprotection.[4] Do NOT conjugate this linker to the antibody first. Exposing an antibody to high concentrations of TFA will denature the protein and destroy its binding affinity.

Correct Workflow:

  • Conjugate Linker to Payload (via COOH).

  • Deprotect Linker (Remove Boc).

  • Conjugate Linker-Payload to Antibody.

Phase 1: Activation and Coupling to Payload

Objective: React the -COOH of the linker with an amine-containing payload (Drug-NH2).

Reagents:

  • BocNH-PEG11-CH2COOH[5]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[2][6]

  • NHS (N-Hydroxysuccinimide)[6]

  • Solvent: Anhydrous DMF or DMSO.

Protocol:

  • Activation: Dissolve BocNH-PEG11-CH2COOH (1.0 eq) in anhydrous DMF. Add EDC (1.5 eq) and NHS (1.5 eq).

  • Incubation: Stir at Room Temperature (RT) for 30–60 minutes under nitrogen. This forms the active NHS-ester in situ.

  • Coupling: Add the amine-bearing payload (Drug-NH2, 0.9 eq) and a base (DIPEA, 2.0 eq) to the reaction.

  • Reaction: Stir for 2–4 hours at RT. Monitor via LC-MS for the disappearance of the payload.

  • Purification: Purify the intermediate (Boc-NH-PEG11-Drug) via Preparative HPLC (C18 column). Lyophilize to a powder.

Phase 2: Boc Deprotection

Objective: Remove the Boc group to expose the terminal amine (-NH2) for the final conjugation step.

Reagents:

  • TFA (Trifluoroacetic Acid)[1][7]

  • DCM (Dichloromethane)[1]

  • Scavenger: Triethylsilane (TES) or Water (to trap tert-butyl cations).

Protocol:

  • Dissolution: Dissolve the purified Boc-NH-PEG11-Drug in DCM (approx. 10 mg/mL).

  • Acidification: Add TFA to a final concentration of 20–50% (v/v). Optional: Add 2.5% TES as a scavenger if the payload contains oxidation-sensitive residues (Met, Trp).

  • Reaction: Stir at RT for 30–60 minutes.

    • Note: Monitor CO2 evolution (gas bubbles).

  • Workup: Evaporate the TFA/DCM under reduced pressure (Rotavap) or nitrogen stream.

  • Precipitation: Add cold diethyl ether to precipitate the product (H2N-PEG11-Drug). Centrifuge and wash 3x with ether to remove residual TFA.

  • Validation: Confirm mass via LC-MS (Mass = Precursor - 100 Da for Boc removal).

Phase 3: Bioconjugation to Antibody

Objective: Conjugate the H2N-PEG11-Drug to the Antibody. Since the linker now has an amine, the Antibody must be activated (e.g., via NHS esters on Lysines or using a second crosslinker like SMCC for Cysteine conjugation).

Scenario: Conjugation to Activated Carboxyls on mAb (less common) or using a homobifunctional linker (BS3) to bridge amines. Standard Scenario: The "H2N-PEG11-Drug" is usually further modified with Maleimide (using SATA or SMCC) to react with mAb thiols, or the mAb is activated with an NHS-ester to react with the Linker amine.

Protocol (Amine-to-NHS-mAb):

  • Buffer Exchange: Buffer exchange the antibody into PBS (pH 7.4).

  • Activation (if native mAb): This step depends on the specific chemistry (e.g., activating mAb carboxyls with EDC/NHS).

  • Conjugation: Add H2N-PEG11-Drug (5–10 molar excess) to the activated antibody.

  • Incubation: React for 1–2 hours at RT or overnight at 4°C.

  • Purification: Remove excess small molecules using a Desalting Column (PD-10) or Tangential Flow Filtration (TFF).

Workflow Visualization

Workflow cluster_0 Phase 1: Linker-Payload Assembly cluster_1 Phase 2: Deprotection cluster_2 Phase 3: Bioconjugation Step1 Activate Linker (-COOH) Reagents: EDC/NHS Step2 Coupling to Payload (Forms Boc-Linker-Drug) Step1->Step2 Step3 Remove Boc Group Reagent: TFA/DCM Step2->Step3 Step4 Purification (Precipitation/HPLC) Step3->Step4 Step5 Conjugate to Antibody (Amine-Reactive Chemistry) Step4->Step5 Step6 Final ADC Purification (TFF/SEC) Step5->Step6

Figure 2: Step-by-step synthesis workflow emphasizing the "Payload-First" approach to protect the antibody from TFA.

Part 4: Quality Control & Characterization

Trustworthiness in ADC development relies on rigorous analytics.

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Purpose: Confirm identity of the intermediate (Boc-PEG11-Drug) and the deprotected linker-payload.

    • Check: Look for the specific mass shift of -100.12 Da corresponding to the loss of the Boc group.

  • H-NMR (Proton Nuclear Magnetic Resonance):

    • Purpose: Verify PEG purity.[8]

    • Signal: A strong singlet at ~3.6 ppm indicates the ethylene glycol units. The disappearance of the tert-butyl singlet (~1.4 ppm) confirms successful deprotection.

  • HIC-HPLC (Hydrophobic Interaction Chromatography):

    • Purpose: Analyze the final ADC.

    • Metric: Determine the Drug-to-Antibody Ratio (DAR) and assess the hydrophilicity improvement provided by the PEG11 spacer.

References

  • Lawrence, M. B., et al. (2016). Impact of PEG Chain Length on the Physical Properties and Bioactivity of PEGylated Proteins. Journal of Pharmaceutical Sciences.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism and Protocol. Retrieved February 6, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Bioconjugation with BocNH-PEG11-CH2COOH

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Heterobifunctional PEGylation

In the landscape of advanced drug development and biological research, the covalent modification of biomolecules—a process known as bioconjugation—is a cornerstone for enhancing therapeutic efficacy, improving diagnostic sensitivity, and elucidating complex biological processes.[1] Among the myriad of tools available, polyethylene glycol (PEG) has emerged as a gold standard for its ability to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. This process, termed PEGylation, can increase the hydrodynamic size of a molecule, thereby reducing its renal clearance and extending its circulating half-life.[2] Furthermore, the hydrophilic nature of PEG can shield epitopes on the protein surface, reducing immunogenicity and preventing degradation by proteases.[3]

This document provides a comprehensive guide to the use of a specific, high-value PEGylation reagent: BocNH-PEG11-CH2COOH . This heterobifunctional linker offers a strategic advantage due to its distinct terminal functionalities. The carboxylic acid (-COOH) group provides a handle for conjugation to primary amines (e.g., lysine residues on a protein) via stable amide bond formation, a reaction facilitated by carbodiimide chemistry. Concurrently, the amine group is protected by a tert-butyloxycarbonyl (Boc) group, rendering it inert during the initial conjugation. This protecting group can be subsequently removed under acidic conditions to reveal a primary amine, which can then be used for further modification, creating complex, multi-functional bioconjugates. This sequential reaction capability is invaluable for the construction of sophisticated architectures such as antibody-drug conjugates (ADCs).

These application notes are designed for researchers, scientists, and drug development professionals, providing not only a step-by-step protocol but also the underlying chemical principles and critical considerations for successful and reproducible bioconjugation.

Chemical Principles: The Mechanism of Amide Bond Formation

The conjugation of BocNH-PEG11-CH2COOH to a primary amine-containing biomolecule is a two-step process, underpinned by the principles of carbodiimide chemistry.

Step 1: Activation of the Carboxylic Acid

The terminal carboxylic acid of the PEG linker is not sufficiently reactive to form a spontaneous amide bond with a primary amine in an aqueous environment. Therefore, it must first be "activated" into a more reactive intermediate. This is most commonly achieved using a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

EDC reacts with the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[4] This intermediate is prone to hydrolysis, which would regenerate the original carboxylic acid.[5] To mitigate this, NHS is included in the reaction. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable NHS-ester.[6] This NHS-ester is sufficiently stable to be temporarily stored or used in a subsequent reaction and is highly reactive towards primary amines.

Why the pH is critical: The activation reaction with EDC and NHS is most efficient in a slightly acidic environment, typically between pH 4.5 and 7.2.[4] A recommended range for this step is pH 5.0-6.0, often using a buffer such as 2-(N-morpholino)ethanesulfonic acid (MES).[5] This acidic pH suppresses the ionization of the carboxylic acid, making it more susceptible to reaction with EDC.

Step 2: Nucleophilic Attack by the Primary Amine

The NHS-activated PEG linker is then introduced to the amine-containing biomolecule (e.g., a protein). The primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS-ester, displacing the NHS leaving group and forming a stable amide bond.

Why the pH is critical: The reaction of the NHS-ester with the primary amine is most efficient at a slightly alkaline pH, typically between 7.2 and 8.5.[7] In this pH range, the primary amine is deprotonated and thus more nucleophilic. However, a pH above 8.5 should be avoided as it significantly increases the rate of hydrolysis of the NHS-ester.[5]

This two-step pH strategy—an acidic activation followed by a slightly alkaline conjugation—is a cornerstone of successful bioconjugation with carboxylic acid-containing linkers.

Experimental Workflow

The overall process for conjugating a biomolecule with BocNH-PEG11-CH2COOH can be visualized as a three-stage process: Activation, Conjugation, and Purification, with an optional fourth stage of Boc-deprotection for subsequent modifications.

G cluster_0 Stage 1: Activation cluster_1 Stage 2: Conjugation cluster_2 Stage 3: Purification cluster_3 Stage 4 (Optional): Deprotection A BocNH-PEG11-CH2COOH B EDC + NHS (in MES Buffer, pH 5.0-6.0) A->B Add C NHS-activated PEG linker B->C Forms E Reaction in PBS, pH 7.2-8.0 C->E Add to D Amine-containing Biomolecule (e.g., Protein) D->E Add F Boc-PEG-Biomolecule Conjugate E->F G Size-Exclusion Chromatography F->G Separate H Purified Conjugate G->H I Trifluoroacetic Acid (TFA) H->I Treat with J H2N-PEG-Biomolecule Conjugate I->J

Sources

Application Note: Efficient Coupling of BocNH-PEG11-CH2COOH to Primary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the protocol for conjugating BocNH-PEG11-CH2COOH (t-Boc-N-amido-PEG11-Acetic acid) to molecules containing a primary amine. This heterobifunctional linker is critical in the synthesis of PROTACs, Antibody-Drug Conjugates (ADCs), and surface modifications. The PEG11 spacer (approx. 40–45 Å) improves water solubility and reduces steric hindrance, while the Boc group allows for sequential, controlled chemistry.

We present two distinct workflows depending on the nature of your target amine:

  • Protocol A (Organic Phase): For small molecules, peptides, and hydrophobic drugs using HATU activation. This offers the highest coupling efficiency.

  • Protocol B (Aqueous Phase): For proteins, antibodies, or nanoparticles using EDC/sulfo-NHS chemistry.

Chemical Logic & Mechanism

The coupling relies on the formation of a stable amide bond between the carboxylic acid of the PEG linker and the primary amine of the target.

  • Why Boc? The tert-butyloxycarbonyl (Boc) group protects the amine end of the PEG. Without it, the linker would polymerize with itself (head-to-tail) during activation.[1]

  • Why HATU? For organic synthesis, HATU generates a highly reactive aza-benzotriazole ester, which reacts faster and with less epimerization than traditional HOBt/EDC methods.

  • Why EDC/NHS? For biological targets, carbodiimide chemistry (EDC) is water-soluble and enables conjugation at physiological pH.[2]

Reaction Scheme Visualization

The following diagram illustrates the chemical workflow for the Organic Phase (HATU) method.

G Linker BocNH-PEG11-CH2COOH ActiveEster Activated Ester (OAt Intermediate) Linker->ActiveEster Activation (DMF, 15 min) Activator HATU / DIPEA Activator->ActiveEster Product BocNH-PEG11-Amide-R ActiveEster->Product Coupling (1-4 hrs) Target Target Amine (R-NH2) Target->Product

Figure 1: HATU-mediated activation and coupling workflow.

Materials & Equipment

ReagentSpecificationPurpose
BocNH-PEG11-CH2COOH >95% PurityLinker
HATU Peptide GradeCoupling Agent (Organic)
DIPEA (DIEA) AnhydrousBase (Organic)
EDC (EDAC) HCl SaltCoupling Agent (Aqueous)
Sulfo-NHS Premium GradeStabilizer (Aqueous)
Solvents Anhydrous DMF or DMSOReaction Medium
Quenching Buffer 1M Glycine or TrisStop reaction (Aqueous)

Protocol A: Organic Phase Coupling (Small Molecules/Peptides)

Best for: Synthetic peptides, small molecule drugs, functionalized surfaces compatible with solvent.

Step 1: Pre-Activation[3]
  • Calculate the required mass of BocNH-PEG11-CH2COOH . Use 1.2 to 1.5 molar equivalents relative to your target amine to drive the reaction to completion.

  • Dissolve the PEG linker in anhydrous DMF (Dimethylformamide) or DMSO .

    • Concentration: 10–50 mg/mL.

  • Add HATU (1.1 equivalents relative to the PEG linker).

  • Add DIPEA (2.5 equivalents relative to the PEG linker).

  • Stir at room temperature (RT) under nitrogen/argon for 15 minutes .

    • Note: The solution may turn slightly yellow; this is normal for HATU activation.

Step 2: Coupling[4][5]
  • Dissolve your Target Amine (R-NH2) in the minimum volume of anhydrous DMF.

    • Critical: If your target amine is a salt (e.g., HCl salt), add an extra 1.0 equivalent of DIPEA to neutralize it.

  • Add the Target Amine solution dropwise to the activated PEG linker solution.

  • Stir at RT for 2 to 4 hours . Monitor reaction progress via LC-MS or TLC.

    • Success Marker: Disappearance of the free amine peak and appearance of the product mass (Target Mass + Linker Mass - 18 Da for water loss).

Step 3: Workup[5]
  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or DCM (10x reaction volume).

  • Wash: Wash sequentially with:

    • 5% Citric Acid or 0.1 N HCl (removes excess DIPEA and unreacted amine).

    • Saturated NaHCO3 (removes unreacted carboxylic acid).

    • Brine.[3][4]

  • Dry & Concentrate: Dry over MgSO4, filter, and evaporate solvent.

Protocol B: Aqueous Phase Coupling (Proteins/Antibodies)

Best for: Antibodies, enzymes, and proteins that denature in organic solvents.

Step 1: Buffer Preparation
  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0. (EDC is most active at pH 5.0–6.0).

  • Coupling Buffer: 1X PBS, pH 7.2–7.5. (Must be amine-free; no Tris or Glycine).[5]

Step 2: Activation (Two-Step Method)

Using a two-step method prevents crosslinking of the protein's own carboxyls and amines.[1]

  • Dissolve BocNH-PEG11-CH2COOH in a small volume of dry DMSO (e.g., 10 mg in 100 µL), then dilute into Activation Buffer.

  • Add EDC (10 equivalents) and Sulfo-NHS (25 equivalents).

  • React for 15 minutes at RT.

  • Optional but Recommended: Desalt using a spin column (e.g., Zeba Spin) equilibrated with PBS to remove excess EDC. This prevents the EDC from reacting with the protein's carboxyls.

Step 3: Conjugation
  • Add the activated PEG-ester to your Protein solution (in PBS).

    • Molar Ratio: Use 10–50 equivalents of PEG per protein, depending on desired labeling density.

  • Incubate for 2 hours at RT or overnight at 4°C.

  • Quench: Add 1 M Glycine (pH 7.5) to a final concentration of 50 mM to stop the reaction.

  • Purification: Remove excess PEG via dialysis (MWCO 10kDa) or size-exclusion chromatography.

Post-Coupling: Boc Deprotection

Once the PEG is coupled, you likely need to expose the terminal amine for the next step (e.g., PROTAC synthesis).

Protocol
  • Dissolve the Boc-PEG-Conjugate in DCM (Dichloromethane).

  • Add TFA (Trifluoroacetic acid) to make a 1:1 (v/v) mixture (e.g., 1 mL DCM + 1 mL TFA).[4]

    • Alternative: For acid-sensitive substrates, use 4M HCl in Dioxane.[6]

  • Stir for 30–60 minutes at RT.

    • Caution: Gas evolution (Isobutylene/CO2) will occur. Ensure venting.

  • Evaporation: Remove TFA on a rotary evaporator. Co-evaporate with Toluene or DCM 3x to remove residual acid.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Organic) Wet solventUse anhydrous DMF/DMSO; water hydrolyzes the active ester.[1]
Low Yield (Aqueous) Hydrolysis of NHS esterWork quickly after activation; NHS esters degrade in minutes at pH > 8.
Precipitation PEG aggregationEnsure PEG is fully dissolved in DMSO before adding to aqueous buffer.
No Reaction Amine SaltIf amine is R-NH3+ Cl-, add more DIPEA to free-base it.[1]

References

  • Common Organic Chemistry. Boc Deprotection Mechanisms and Conditions. [Link]

Sources

Application Note: A-Z Guide to Amide Bond Formation using EDC/NHS Activation of BocNH-PEG11-CH2COOH

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Why" of PEGylation and Amide Coupling

In the realm of therapeutic drug development and advanced biomaterials, the covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy. It serves to enhance the pharmacokinetic and pharmacodynamic properties of molecules by increasing solubility, extending circulatory half-life, and reducing immunogenicity. The heterobifunctional linker, BocNH-PEG11-CH2COOH, is a particularly versatile reagent in this field. It features a terminal carboxylic acid for conjugation and a tert-butyloxycarbonyl (Boc)-protected amine, allowing for subsequent, orthogonal deprotection and further functionalization.

This guide provides a comprehensive, field-tested protocol for the activation of the terminal carboxyl group of BocNH-PEG11-CH2COOH using the robust chemistry of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). This process yields a stable, amine-reactive NHS ester, primed for efficient amide bond formation with a primary amine on a target molecule, such as a protein, peptide, or small molecule drug.

The Heart of the Matter: Mechanism of EDC/NHS Activation

The EDC/NHS coupling is a "zero-length" crosslinking reaction, meaning no part of the EDC or NHS molecule is incorporated into the final amide bond.[1] The process is a strategic two-step reaction designed to create a stable intermediate, thereby increasing coupling efficiency and control.[1][2]

Step 1: Carboxyl Activation with EDC. EDC reacts with the carboxylic acid group of the PEG linker to form a highly reactive but unstable O-acylisourea intermediate.[3] This reaction is most efficient in an acidic environment, typically between pH 4.5 and 6.0, which protonates the carboxyl group, making it more susceptible to carbodiimide activation.[4]

Step 2: Stabilization with NHS. The unstable O-acylisourea intermediate is prone to hydrolysis, which would regenerate the original carboxyl group.[3] To prevent this and improve reaction efficiency, NHS is introduced. NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS ester. This NHS ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate but is highly reactive toward primary amines at a slightly alkaline pH.[1][3]

The final step involves the nucleophilic attack of a primary amine on the NHS ester, forming a stable amide bond and releasing NHS.

Here is a diagram illustrating the chemical workflow:

EDC_NHS_Activation cluster_byproducts PEG_COOH BocNH-PEG-COOH O_Acylisourea O-Acylisourea Intermediate (Unstable) PEG_COOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea O_Acylisourea->PEG_COOH Hydrolysis PEG_NHS_Ester BocNH-PEG-NHS Ester (Semi-Stable) O_Acylisourea->PEG_NHS_Ester + Urea Urea Byproduct NHS NHS NHS->PEG_NHS_Ester Final_Product BocNH-PEG-CO-NH-R' (Final Conjugate) PEG_NHS_Ester->Final_Product + Amine R'-NH2 (Target Molecule) Amine->Final_Product Released_NHS Released NHS H2O

Caption: EDC/NHS activation and amide bond formation workflow.

Experimental Protocols: A Step-by-Step Guide

This protocol is divided into two main stages: the activation of BocNH-PEG11-CH2COOH and the subsequent conjugation to an amine-containing molecule.

Materials and Reagent Preparation

Critical Note on Reagents: EDC and NHS are moisture-sensitive.[5] Always allow them to equilibrate to room temperature before opening to prevent condensation. For optimal results, use fresh, high-quality reagents.

Reagent/MaterialRecommended SpecificationsStorage
BocNH-PEG11-CH2COOH>95% Purity-20°C, desiccated
EDC (EDAC)>98% Purity-20°C, desiccated
NHS>98% Purity-20°C, desiccated
Activation Buffer0.1 M MES, pH 4.7-6.04°C
Coupling Buffer100 mM Phosphate Buffer, 150 mM NaCl, pH 7.2-7.54°C
Quenching Solution1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.54°C
Amine-containing MoleculePurified and in a suitable bufferAs per molecule's requirements
Anhydrous DMSO or DMFMolecular sieve-treatedRoom Temperature, desiccated

Buffer Preparation: It is crucial to use buffers that do not contain primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) during the activation and coupling steps, as these will compete in the reaction.[5]

Protocol 1: Activation of BocNH-PEG11-CH2COOH

This protocol outlines the generation of the amine-reactive NHS ester.

  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of BocNH-PEG11-CH2COOH in anhydrous DMSO or DMF.

    • Immediately before use, prepare 100 mg/mL stock solutions of EDC and NHS in the Activation Buffer. Expert Tip: Do not store EDC/NHS solutions; they hydrolyze quickly.[2]

  • Activation Reaction:

    • In a microcentrifuge tube, add the desired amount of BocNH-PEG11-CH2COOH from the stock solution.

    • Add Activation Buffer to the desired final reaction volume.

    • Add EDC and NHS from their stock solutions. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the PEG linker.[4]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[4]

Protocol 2: Conjugation to Amine-Containing Molecule
  • pH Adjustment:

    • Immediately following the activation step, raise the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer.[6] This is the optimal pH range for the reaction between the NHS ester and primary amines.[7][8]

  • Conjugation:

    • Add the amine-containing target molecule to the activated PEG solution. The molar ratio of activated PEG to the target molecule will depend on the desired degree of PEGylation and should be empirically determined.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[5] Longer incubation at a lower temperature can sometimes improve yield and reduce non-specific interactions.[5]

  • Quenching the Reaction:

    • To stop the reaction and deactivate any unreacted NHS esters, add a quenching agent. Hydroxylamine is a common choice, which hydrolyzes the NHS ester.[6] Alternatively, Tris or glycine can be used, which will react with the remaining NHS esters.[6] Add the quenching solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.[4][6]

Protocol 3: Purification of the PEGylated Conjugate

The choice of purification method will depend on the properties of the final conjugate. Common techniques include:

  • Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated conjugate from smaller, unreacted molecules.[]

  • Ion Exchange Chromatography (IEX): Can be used if the PEGylation significantly alters the charge of the target molecule.[][10]

  • Reverse Phase Chromatography (RPC): Suitable for peptides and small proteins.[]

  • Dialysis/Ultrafiltration: Useful for removing small molecule byproducts and unreacted PEG, though less effective at separating different PEGylated species.[][11]

Expert Insights & Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Conjugation Yield 1. Inactive EDC/NHS due to moisture.[5]2. Incorrect pH for activation or coupling.[4]3. Competing nucleophiles in buffers (e.g., Tris, azide).[5]4. Insufficient molar excess of activated PEG.1. Use fresh, high-quality EDC and NHS; allow to warm to RT before opening.2. Verify pH of buffers. Use MES (pH 4.7-6.0) for activation and Phosphate/Borate (pH 7.2-8.0) for coupling.[7][8]3. Use non-competing buffers like MES and PBS.4. Optimize the molar ratio of activated PEG to your target molecule.
Protein Aggregation 1. High degree of PEGylation.2. Suboptimal buffer conditions.1. Reduce the molar excess of the activated PEG linker.[5]2. Ensure buffer conditions (pH, ionic strength) are optimized for the solubility of the conjugate.[5]
Boc Group Deprotection Accidental exposure to strong acids.The Boc group is generally stable under the conditions of EDC/NHS coupling but is sensitive to strong acids like trifluoroacetic acid (TFA).[12][13] Ensure all reagents and buffers are free from strong acidic contaminants.

Subsequent Steps: Boc Deprotection

Once the PEGylated conjugate is purified, the Boc protecting group can be removed to reveal a primary amine for further functionalization. This is typically achieved under acidic conditions.

  • Common Reagents: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate are commonly used.[12]

  • Considerations: The choice of deprotection reagent and conditions should be carefully considered, especially if the conjugated molecule has other acid-sensitive functional groups.[12] For instance, TFA can sometimes lead to partial cleavage of ester bonds, while HCl in ethyl acetate may be a milder option.[12]

Here is a diagram illustrating the troubleshooting workflow:

Troubleshooting_Workflow Start Low Yield or Aggregation Issue Check_Reagents Check Reagent Quality (Fresh? Stored Properly?) Start->Check_Reagents Check_pH Verify Buffer pH (Activation & Coupling) Start->Check_pH Check_Buffers Buffer Composition (No competing amines/carboxyls?) Start->Check_Buffers Optimize_Ratio Optimize Molar Ratios (EDC:NHS:PEG:Target) Check_Reagents->Optimize_Ratio Check_pH->Optimize_Ratio Check_Buffers->Optimize_Ratio Adjust_Conditions Adjust Reaction Conditions (Time, Temperature) Optimize_Ratio->Adjust_Conditions Purification Review Purification Strategy Adjust_Conditions->Purification Success Successful Conjugation Purification->Success

Caption: A logical workflow for troubleshooting common issues.

References

  • Xiao, S., & Zhu, X. (2014). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances, 4(55), 29272-29279. Retrieved from [Link]

  • Does EDC/NHS coupling act on primary amides or only primary amines? (2020). ResearchGate. Retrieved from [Link]

  • EDC/NHS activation of a surface? (2014). ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2011). Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. Langmuir, 27(19), 12046–12054. Retrieved from [Link]

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.). CD Bioparticles. Retrieved from [Link]

  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017). G-Biosciences. Retrieved from [Link]

  • What is the best and reliable approach to prepare EDC/NHS solution? (2015). ResearchGate. Retrieved from [Link]

  • How should I deprotect Boc-amino group without breaking ester bond? (2021). ResearchGate. Retrieved from [Link]

  • Taliansky, Y., et al. (2009). Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv. Methods in Molecular Biology, 512, 287-297. Retrieved from [Link]

  • BOC-NH-PEG11-NH2. (n.d.). Biopharma PEG. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Best purification method of a PEGylated peptide? (2021). ResearchGate. Retrieved from [Link]

  • Purification of pegylated polypeptides. (2014). Google Patents.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. Retrieved from [Link]

  • BOC Deprotection. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Membrane-Based Hybrid Method for Purifying PEGylated Proteins. (2023). MDPI. Retrieved from [Link]

Sources

Protocol for the Efficient Deprotection of Boc-NH-PEG11-CH2COOH using Trifluoroacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the removal of the tert-butyloxycarbonyl (Boc) protecting group from Boc-NH-PEG11-CH2COOH utilizing trifluoroacetic acid (TFA). The Boc group is a frequently used protecting group for amines in organic synthesis, particularly in the context of peptide synthesis and the development of bioconjugates and PROTACs, due to its stability under a wide range of conditions and its facile removal under acidic conditions.[1][2][3] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical insights, a step-by-step experimental procedure, and critical considerations for ensuring a successful deprotection reaction.

Introduction

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the selective modification of multifunctional molecules. The tert-butyloxycarbonyl (Boc) group is a favored choice for the protection of primary and secondary amines due to its robustness towards many reagents and its straightforward cleavage under acidic conditions.[2] Boc-NH-PEG11-CH2COOH is a heterobifunctional linker molecule that finds extensive application in bioconjugation and the construction of Proteolysis Targeting Chimeras (PROTACs). The polyethylene glycol (PEG) spacer enhances aqueous solubility, while the terminal amine and carboxylic acid moieties allow for orthogonal conjugation strategies.[4][5]

The deprotection of the Boc group is typically the final step before the conjugation of the free amine to another molecule. Trifluoroacetic acid (TFA) is a strong acid commonly employed for this transformation due to its effectiveness and volatility, which simplifies product isolation.[1] This protocol will detail the mechanism of TFA-mediated Boc deprotection, provide a reliable experimental procedure, and discuss important aspects such as reaction monitoring, work-up, and product characterization.

Mechanism of Boc Deprotection

The acid-catalyzed removal of the Boc group proceeds through a well-established mechanism.[6] The initial step involves the protonation of the carbonyl oxygen of the carbamate by TFA.[3][6] This is followed by the loss of the stable tert-butyl cation, which generates a carbamic acid intermediate.[3][6] The carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide gas.[3][6] The liberated amine is then protonated by the excess TFA in the reaction mixture, resulting in the formation of the amine as a TFA salt.[6]

It is important to note that the generated tert-butyl cation is a reactive electrophile that can potentially lead to side reactions, such as the alkylation of nucleophilic residues on the substrate.[2][7] While this is less of a concern for the specific substrate in this protocol, for more complex molecules, the addition of a scavenger like triisopropylsilane (TIS) or water may be necessary to quench the tert-butyl cation.

Materials and Equipment

Reagents
  • Boc-NH-PEG11-CH2COOH

  • Trifluoroacetic acid (TFA), reagent grade (≥99%)

  • Dichloromethane (DCM), anhydrous

  • Toluene, ACS grade

  • Diethyl ether, anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), anhydrous

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • Analytical balance

  • Fume hood

Experimental Protocol

This protocol is optimized for the deprotection of Boc-NH-PEG11-CH2COOH. Researchers should adjust the scale and reaction parameters as needed for their specific applications.

Reaction Setup
  • Dissolution of Starting Material: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the Boc-NH-PEG11-CH2COOH in anhydrous dichloromethane (DCM). A typical concentration is in the range of 0.1-0.2 M. Ensure the starting material is fully dissolved.

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0 °C with gentle stirring. This helps to control any potential exotherm upon the addition of TFA.

Deprotection Reaction
  • Addition of TFA: While stirring the cooled solution, slowly add trifluoroacetic acid (TFA). A common practice is to use a solution of 25-50% TFA in DCM.[8] For complete and rapid deprotection, a 1:1 mixture of TFA and DCM can also be used.[9]

  • Reaction Monitoring: The reaction is typically rapid and can be complete within 30 minutes to 2 hours at room temperature.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[9][10] The product, being more polar due to the free amine, will have a lower Rf value than the starting material. A suitable eluent system for TLC is a mixture of DCM and methanol (e.g., 9:1 or 8:2 v/v).

  • Reaction Completion: Once the starting material is no longer visible by TLC, the reaction is considered complete.

Work-up and Isolation

There are two primary work-up procedures depending on whether the final product is desired as the free amine or the TFA salt.

  • Removal of Volatiles: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To aid in the removal of residual TFA, co-evaporation with toluene (2-3 times) can be performed.[8]

  • Neutralization and Extraction: Dissolve the resulting residue in deionized water. Carefully add a saturated solution of sodium bicarbonate (NaHCO₃) dropwise until the pH of the aqueous solution is basic (pH 8-9). This will neutralize the TFA salt and generate the free amine. Extract the aqueous layer with a suitable organic solvent, such as DCM or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected product, H₂N-PEG11-CH2COOH, as the free amine.

  • Removal of Volatiles: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and the majority of the TFA.[9]

  • Precipitation: Add cold, anhydrous diethyl ether to the concentrated residue to precipitate the TFA salt of the amine.

  • Isolation: Collect the precipitated solid by filtration or decantation. Wash the solid with a small amount of cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the isolated solid under high vacuum to remove residual solvents. The product, [H₃N⁺-PEG11-CH2COOH][CF₃COO⁻], is obtained as a solid.

Data Presentation

ParameterRecommended ValueRationale
Substrate Concentration 0.1 - 0.2 M in DCMEnsures good solubility and efficient reaction kinetics.
TFA Concentration 25-50% (v/v) in DCMProvides a sufficient excess of acid for rapid deprotection while being manageable.[8]
Reaction Temperature 0 °C to Room TemperatureInitial cooling helps to control the reaction, which can then proceed to completion at ambient temperature.[9]
Reaction Time 30 minutes - 2 hoursTypically sufficient for complete conversion, should be monitored by TLC.[1]

Experimental Workflow Diagram

Boc_Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_free_amine Free Amine cluster_tfa_salt TFA Salt start Dissolve Boc-NH-PEG11-CH2COOH in anhydrous DCM cool Cool to 0 °C in ice bath start->cool add_tfa Slowly add TFA (25-50% in DCM) cool->add_tfa react Stir at RT for 30 min - 2 hr add_tfa->react monitor Monitor by TLC react->monitor monitor->react Incomplete concentrate Concentrate in vacuo (co-evaporate with Toluene) monitor->concentrate Complete neutralize Dissolve in H2O, neutralize with NaHCO3 concentrate->neutralize precipitate Precipitate with cold diethyl ether concentrate->precipitate extract Extract with DCM neutralize->extract dry Dry organic layer (Na2SO4 or MgSO4) extract->dry final_concentrate_amine Concentrate to yield free amine product dry->final_concentrate_amine isolate Isolate solid (filtration/decantation) precipitate->isolate dry_salt Dry under high vacuum to yield TFA salt isolate->dry_salt

Caption: Workflow for Boc deprotection of Boc-NH-PEG11-CH2COOH using TFA.

Safety Precautions

Trifluoroacetic acid is a corrosive and toxic substance that can cause severe skin and eye burns and is harmful if inhaled.[11][12][13] Always handle TFA in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][15] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[13] Dispose of TFA-containing waste according to institutional guidelines.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient TFA or reaction time.Add more TFA and continue to monitor by TLC. Allow the reaction to stir for a longer period.
Water in the reaction mixture.Use anhydrous solvents and reagents.
Low Yield Product loss during work-up.Ensure complete extraction from the aqueous layer. Be careful during the transfer of solutions.
Incomplete precipitation of the TFA salt.Use a larger volume of cold diethyl ether and ensure the mixture is sufficiently cold.
Product is an oil instead of a solid Residual solvent or impurities.Ensure thorough drying under high vacuum. Consider purification by chromatography if necessary.
Difficulty removing TFA TFA forms a strong salt with the amine.Co-evaporate with toluene multiple times. For the free amine, ensure complete neutralization with a base.

References

  • Boc Deprotection Mechanism | Organic Chemistry - YouTube. (2022, December 14). Retrieved from [Link]

  • BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2021, January 26). Retrieved from [Link]

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • General Procedure for the deprotection of the Boc-group. - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Rapid N-Boc Deprotection with TFA | PDF | Chemistry | Physical Sciences - Scribd. (n.d.). Retrieved from [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate. (2013, January 14). Retrieved from [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Amine Protection and Deprotection - Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • Boc Removals with TFA in Peptide Synthesis : r/chemistry - Reddit. (2013, March 15). Retrieved from [Link]

  • Boc Deprotection - TFA - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: Trifluoroacetic acid (TFA) - Carl ROTH. (n.d.). Retrieved from [Link]

  • How to confirm BOC deprotection by TFA ? | ResearchGate. (2016, March 26). Retrieved from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. (2024, April 25). Retrieved from [Link]

  • Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WO - NJ.gov. (n.d.). Retrieved from [Link]

Sources

How to use BocNH-PEG11-CH2COOH in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Integration of BocNH-PEG11-CH2COOH in Solid-Phase Peptide Synthesis

Executive Summary

This technical guide details the integration of BocNH-PEG11-CH2COOH (t-Boc-N-amido-dPEG®11-acid) into Solid-Phase Peptide Synthesis (SPPS).[1] Unlike polydisperse polyethylene glycols (PEGs), this reagent is a discrete (monodisperse) heterobifunctional crosslinker with a precise molecular weight (~659.76 Da).

Its primary utility lies in two distinct strategic contexts:

  • Fmoc-SPPS: Acts as a terminal N-capping reagent .[1] The Boc group survives Fmoc deprotection cycles but is removed during global TFA cleavage, yielding a free amine-terminated PEG-peptide (H₂N-PEG11-Peptide).[1]

  • Boc-SPPS: Functions as an internal linker .[1] The Boc group is removed via TFA cycles, allowing continued peptide chain elongation.

Reagent Profile & Handling

PropertySpecification
Chemical Name t-Boc-N-amido-PEG11-acetic acid
Formula C₂₉H₅₇NO₁₅
Molecular Weight 659.76 g/mol
Appearance Colorless to pale yellow viscous liquid
Solubility Soluble in DMF, DCM, DMSO, Water
Storage -20°C (Desiccate before opening)

Critical Handling Note: This reagent is a viscous liquid.[2] Pipetting small volumes is inaccurate. Always weigh the reagent or prepare a stock solution (e.g., 0.5 M in DMF) for precise stoichiometry.

Strategic Planning: Fmoc vs. Boc Chemistry

The choice of synthesis strategy dictates how this reagent functions within the sequence.

Scenario A: Fmoc-SPPS (Most Common)
  • Role: N-Terminal Spacer / Linker.

  • Mechanism: The Boc group is orthogonal to the Fmoc deprotection reagent (Piperidine). Once coupled, the N-terminus remains Boc-protected throughout subsequent washes.[1]

  • Outcome: Upon final cleavage with Trifluoroacetic Acid (TFA), the Boc group is removed simultaneously with the resin cleavage and side-chain deprotection.

  • Limitation: You cannot extend the peptide chain after coupling this reagent in standard Fmoc-SPPS.

Scenario B: Boc-SPPS
  • Role: Internal Spacer.

  • Mechanism: The Boc group is removed by TFA (standard deprotection).[3][4]

  • Outcome: The amine is exposed for the next coupling cycle.[3][5][6]

Detailed Protocol: Coupling in Fmoc-SPPS

This protocol assumes the peptide chain has been assembled on resin (e.g., Rink Amide or Wang) and the final N-terminal Fmoc group has been removed.

Phase 1: Reagent Preparation
  • Calculate Equivalents: Use 2.5 to 3.0 equivalents of BocNH-PEG11-CH2COOH relative to the resin substitution.

  • Dissolution: Dissolve the measured PEG reagent in minimum dry DMF (Dimethylformamide).

    • Tip: If the reagent is cold, allow it to warm to room temperature to reduce viscosity before weighing.

Phase 2: Activation (DIC/Oxyma Method)

Preferred for preventing racemization and maintaining high coupling efficiency for flexible linkers.

  • Add Oxyma Pure: Add 3.0 equivalents (relative to resin) of Oxyma Pure to the PEG solution.

  • Add DIC: Add 3.0 equivalents of DIC (Diisopropylcarbodiimide).

  • Pre-activation: Stir for 2–3 minutes . The solution may turn slightly yellow.

    • Note: Avoid HATU if the C-terminal residue of the PEG is sensitive, though for PEG-acids, HATU/DIEA is also acceptable (see Alternative).

Alternative (HATU/DIEA):

  • Mix PEG (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF. Pre-activate for 30 seconds.

Phase 3: Coupling
  • Transfer: Add the activated PEG solution to the resin-bound peptide.

  • Reaction Time: Shake/agitate at room temperature for 2 to 4 hours .

    • Why longer? PEG chains have high entropic freedom; the reactive end must "find" the resin-bound amine.

  • Monitoring: Perform a Kaiser Test .

    • Blue beads: Incomplete coupling (Recouple).

    • Colorless/Yellow beads: Complete coupling.

    • Note: If Kaiser is ambiguous, use the Chloranil Test or micro-cleavage followed by HPLC/MS.

Phase 4: Washing
  • Drain the reaction vessel.

  • Wash with DMF (3 x 2 min).

  • Wash with DCM (3 x 2 min).

  • (Optional) Shrink resin with Methanol/Ether if storing, or proceed to cleavage.

Phase 5: Cleavage & Global Deprotection
  • Cocktail Preparation: Prepare Reagent K (or similar high-TFA cocktail):

    • TFA (Trifluoroacetic acid): 92.5%

    • TIS (Triisopropylsilane): 2.5%

    • H₂O: 2.5%

    • DODT (if Cys/Met present): 2.5%

  • Reaction: Add cocktail to resin. Shake for 2–3 hours .

    • Mechanism:[3][4][6][7][8] High acid concentration cleaves the peptide from the resin AND removes the N-terminal Boc group from the PEG linker.

  • Precipitation: Filter resin, collect filtrate, and precipitate into cold Diethyl Ether.

Visualization of Workflows

Figure 1: Decision Matrix & Workflow

SPPS_Workflow Start Start: Resin-Bound Peptide (N-term Deprotected) Strategy Select Synthesis Strategy Start->Strategy Fmoc Fmoc-SPPS Route Strategy->Fmoc Fmoc Chemistry Boc Boc-SPPS Route Strategy->Boc Boc Chemistry Couple Couple BocNH-PEG11-CH2COOH (DIC/Oxyma or HATU) Fmoc->Couple Boc->Couple Fmoc_Next Is this the final residue? Couple->Fmoc_Next Boc_Cycle TFA Deprotection Cycle (Removes Boc) Couple->Boc_Cycle Stop_Fmoc STOP: Boc group is stable to Piperidine. Fmoc_Next->Stop_Fmoc No (Need more AA) Cleave_Fmoc Global Cleavage (95% TFA) Removes Boc & Cleaves Resin Fmoc_Next->Cleave_Fmoc Yes (Final Cap) Stop_Fmoc->Start ERROR: Use Fmoc-PEG instead Result_Fmoc Result: H2N-PEG11-Peptide Cleave_Fmoc->Result_Fmoc Next_AA Couple Next Amino Acid Boc_Cycle->Next_AA

Caption: Logical flow for integrating BocNH-PEG11-CH2COOH. Note that in Fmoc-SPPS, this reagent terminates the chain elongation.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance or PEG folding.[1]Double couple (2 x 2h). Increase temperature to 40°C (microwave assisted).
Gelation of Resin High loading/aggregation.Use PEG-compatible resins (e.g., ChemMatrix).[1] Use "Magic Mixture" (DCM/DMF/NMP).
Boc Not Removed Insufficient acidolysis.Ensure Cleavage Cocktail has >90% TFA. Extend cleavage time to 3 hours.
Mass Mismatch Polydisperse reagent used?Verify reagent is "Discrete PEG11" (MW 659.76). Check for TFA adducts (+114 Da).

References

  • Albericio, F., et al. "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Organic Process Research & Development, 2018. [Link]

Sources

Application Note: A Step-by-Step Guide to Synthesizing a Homogeneous Antibody-Drug Conjugate by Attaching BocNH-PEG11-CH2COOH to an Antibody

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Linker Chemistry in Advanced ADC Design

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the exquisite specificity of monoclonal antibodies (mAbs) with the potent cytotoxicity of small-molecule drugs.[1][] The linker, a critical component connecting the antibody and the cytotoxic payload, profoundly influences the ADC's therapeutic index by modulating its stability, solubility, pharmacokinetics, and drug-release mechanism.[1][][4] Polyethylene glycol (PEG) linkers have emerged as a superior choice in modern ADC design due to their unique physicochemical properties.[][5] PEGylation enhances the hydrophilicity of the ADC, mitigating the aggregation often caused by hydrophobic payloads and enabling higher drug-to-antibody ratios (DARs).[6][7][8] Furthermore, PEG linkers can improve an ADC's pharmacokinetic profile by extending its circulation half-life and reducing immunogenicity.[][9]

This application note provides a comprehensive, field-proven protocol for the attachment of a heterobifunctional, Boc-protected PEG linker, BocNH-PEG11-CH2COOH, to a monoclonal antibody. This process is a foundational step in a two-stage ADC synthesis strategy. The terminal carboxylic acid (–CH2COOH) of the linker is first conjugated to surface-exposed lysine residues on the antibody. Subsequently, the Boc-protected amine (BocNH–) is deprotected to reveal a primary amine, which then serves as a reactive handle for the attachment of a payload. This guide will detail the entire workflow, from the initial activation of the linker's carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to the final purification and characterization of the antibody-linker conjugate.

I. Principle of the Method: Lysine-Directed Conjugation via Amide Bond Formation

The conjugation strategy hinges on the chemical reactivity of the primary amines in the side chains of lysine residues on the antibody surface.[10] An immunoglobulin G (IgG) antibody possesses numerous surface-accessible lysine residues, providing multiple potential sites for conjugation.[10] The carboxylic acid of the BocNH-PEG11-CH2COOH linker is activated by EDC in the presence of NHS (or its water-soluble analog, Sulfo-NHS) to form a semi-stable NHS ester.[11][12] This activated ester readily reacts with the nucleophilic primary amines of the antibody's lysine residues to form a stable amide bond, covalently linking the PEG molecule to the antibody.[10] The entire process, from linker activation to the purified antibody-linker conjugate, is depicted in the workflow diagram below.

G cluster_0 Part 1: Linker Activation cluster_1 Part 2: Antibody Conjugation cluster_2 Part 3: Purification & Characterization Linker BocNH-PEG11-CH2COOH Activated_Linker BocNH-PEG11-CH2CO-NHS (NHS Ester) Linker->Activated_Linker Activation (pH 5.0-6.0) EDC_NHS EDC / NHS (Activation Reagents) EDC_NHS->Linker Conjugation Conjugation Reaction (pH 7.2-8.0) Activated_Linker->Conjugation Antibody Antibody (mAb) with Lysine Residues Antibody->Conjugation Crude_ADC Crude Antibody-Linker Conjugate (Heterogeneous Mixture) Conjugation->Crude_ADC Purification Purification (e.g., SEC) Crude_ADC->Purification Purified_ADC Purified Antibody-Linker Conjugate Purification->Purified_ADC Characterization Characterization (HIC-HPLC, MS) Purified_ADC->Characterization Final_Product Characterized Conjugate (Ready for Payload Attachment) Characterization->Final_Product

Figure 1: Overall experimental workflow for the synthesis and purification of the antibody-linker conjugate.

II. Materials and Reagents

Careful preparation and quality control of all materials are paramount for a successful conjugation reaction.

Reagent Supplier Catalogue No. Comments
Monoclonal Antibody (mAb)In-house or Commercial-Should be at a concentration of 5-10 mg/mL in a buffer free of primary amines (e.g., PBS).
BocNH-PEG11-CH2COOHe.g., PurePEG432511Store desiccated at -20°C.[13]
EDC (EDAC)e.g., Thermo Fisher22980Store desiccated at 4°C. Equilibrate to room temperature before opening.[14]
N-Hydroxysuccinimide (NHS)e.g., Thermo Fisher24500Store desiccated at room temperature.
Anhydrous Dimethyl Sulfoxide (DMSO)Sigma-AldrichD2650Use a fresh, unopened bottle to avoid moisture.
2-MercaptoethanolSigma-AldrichM3148For quenching EDC activation if needed.[14]
Hydroxylamine-HClSigma-Aldrich55450For quenching the conjugation reaction.[14]
MES HydrateSigma-AldrichM8250For Activation Buffer.
Sodium Chloride (NaCl)Sigma-AldrichS9888For buffers.
Sodium Phosphate (dibasic and monobasic)Sigma-AldrichS7907, S8282For Conjugation Buffer (PBS).
Zeba™ Spin Desalting Columns, 7K MWCOThermo Fisher89882For buffer exchange and removal of excess reagents.
Amicon® Ultra Centrifugal Filters, 30K MWCOMilliporeSigmaUFC903024For antibody concentration and buffer exchange.

Buffer Preparation:

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0. Prepare fresh.

  • Conjugation Buffer (PBS): 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5. Filter-sterilize.

III. Detailed Experimental Protocols

This protocol is optimized for a starting quantity of 5 mg of a ~150 kDa IgG antibody. Adjust volumes accordingly for different starting amounts.

Protocol 1: Antibody Preparation and Buffer Exchange

The antibody must be in an amine-free buffer for the conjugation to be efficient. Buffers containing Tris or glycine will compete with the antibody's lysines for the activated linker.

  • Initial Concentration: If the starting antibody concentration is below 5 mg/mL, concentrate it using an Amicon® Ultra 30K MWCO centrifugal filter.

  • Buffer Exchange: Perform buffer exchange into the Conjugation Buffer (PBS, pH 7.2-7.5) using a Zeba™ Spin Desalting Column according to the manufacturer's instructions. This step removes any interfering substances from the antibody storage buffer.[15]

  • Concentration Measurement: Measure the concentration of the buffer-exchanged antibody using a NanoDrop spectrophotometer at 280 nm (A280). Use the antibody's specific extinction coefficient for an accurate measurement.

  • Final Adjustment: Adjust the antibody concentration to 5 mg/mL with Conjugation Buffer.

Protocol 2: Activation of BocNH-PEG11-CH2COOH with EDC/NHS

This two-step procedure first activates the linker's carboxylic acid before adding it to the antibody. This minimizes the risk of EDC-mediated cross-linking of the antibody.[14]

Figure 2: EDC/NHS activation of the linker's carboxylic acid.

  • Prepare Linker Solution: Dissolve BocNH-PEG11-CH2COOH (MW: 659.76 g/mol )[13] in anhydrous DMSO to a final concentration of 100 mM.

  • Prepare EDC/NHS Solutions: Immediately before use, prepare a 100 mM EDC solution and a 100 mM NHS solution in the Activation Buffer (MES, pH 6.0) .

  • Activation Reaction:

    • In a microcentrifuge tube, combine the reagents in the following order to achieve a 10-fold molar excess of linker over the antibody:

      • BocNH-PEG11-CH2COOH solution (100 mM): 3.3 µL

      • EDC solution (100 mM): 16.5 µL

      • NHS solution (100 mM): 16.5 µL

    • Vortex briefly to mix.

    • Incubate at room temperature for 15-30 minutes.[16]

Protocol 3: Conjugation of Activated Linker to the Antibody

The reaction pH is raised to facilitate the nucleophilic attack by the lysine's primary amine.[14]

  • Combine Reagents: Add the entire 36.3 µL of the activated linker solution from Protocol 2 to the 1 mL of 5 mg/mL antibody solution.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle shaking or stirring.

  • Quenching (Optional but Recommended): To stop the reaction, add 1 M Hydroxylamine-HCl to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.[14] This step hydrolyzes any unreacted NHS esters.

Protocol 4: Purification of the Antibody-Linker Conjugate

Purification is essential to remove unreacted linker, EDC/NHS byproducts, and any potential aggregates. Size-Exclusion Chromatography (SEC) is the gold standard for this step.[][18]

  • Column Equilibration: Equilibrate an appropriate SEC column (e.g., Superdex 200 Increase 10/300 GL) with at least two column volumes of sterile PBS, pH 7.4.

  • Sample Loading: Load the entire quenched reaction mixture onto the equilibrated SEC column.

  • Elution: Elute the sample with PBS, pH 7.4, at the recommended flow rate.

  • Fraction Collection: Collect fractions corresponding to the main protein peak, which typically elutes first (monomeric IgG). Small molecules and excess reagents will elute in later fractions.

  • Pooling and Concentration: Pool the fractions containing the purified antibody-linker conjugate. Concentrate the pooled fractions using an Amicon® Ultra 30K MWCO centrifugal filter.

  • Final Concentration: Measure the final concentration of the purified conjugate using A280.

IV. Characterization of the Antibody-Linker Conjugate

Determining the average number of linkers per antibody, or the Drug-to-Antibody Ratio (in this case, Linker-to-Antibody Ratio), is a critical quality attribute.[19] Hydrophobic Interaction Chromatography (HIC) is a powerful technique for this purpose, as the conjugation of PEG linkers subtly alters the antibody's surface hydrophobicity.[20][21]

Protocol 5: Determination of Linker-to-Antibody Ratio by HIC-HPLC
  • Instrumentation: Use an HPLC system equipped with a HIC column (e.g., Tosoh TSKgel Butyl-NPR).

  • Mobile Phases:

    • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.

  • Sample Preparation: Dilute the purified antibody-linker conjugate to 1 mg/mL in Mobile Phase A.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min

    • Gradient: 0-100% Mobile Phase B over 20 minutes.

    • Detection: UV at 280 nm.

  • Data Analysis:

    • The chromatogram will show a series of peaks. The first peak corresponds to the unconjugated antibody (DAR=0), followed by peaks representing antibodies with 1, 2, 3, etc., linkers attached.[21]

    • Integrate the area of each peak.

    • Calculate the average Linker-to-Antibody Ratio (LAR) using the following formula: Average LAR = Σ (Peak Area_n * n) / Σ (Total Peak Area) where 'n' is the number of linkers for a given peak (n=0, 1, 2, 3...).[22][]

A typical HIC profile will show a distribution of species. The reaction conditions, particularly the molar excess of the linker, can be adjusted to target a specific average LAR, which is typically aimed between 2 and 4 for optimal therapeutic efficacy.[7][24]

Further Characterization (Optional)
  • Mass Spectrometry (MS): Intact mass analysis by LC-MS can confirm the covalent attachment of the linker and provide a more precise measurement of the LAR distribution.

  • Size-Exclusion Chromatography (SEC-HPLC): Analytical SEC can be used to assess the purity of the conjugate and quantify the level of aggregation.[]

V. Subsequent Steps: Boc Deprotection and Payload Conjugation

The purified and characterized BocNH-PEG11-Antibody conjugate is now ready for the next stage of ADC synthesis. The Boc protecting group is stable under the conditions used for the initial conjugation but can be efficiently removed under acidic conditions to reveal a primary amine.[25]

Protocol 6: Boc Group Deprotection
  • Reagent: Prepare a solution of 50% Trifluoroacetic Acid (TFA) in dichloromethane (DCM). Caution: Work in a chemical fume hood.

  • Reaction: Treat the lyophilized or solvent-exchanged antibody-linker conjugate with the TFA/DCM solution. The reaction is typically rapid, often completing within 30-60 minutes at room temperature.[26][27][28]

  • Purification: After deprotection, the resulting H2N-PEG11-Antibody must be purified immediately, typically by SEC, to remove the acid and byproducts, exchanging it into a suitable buffer (e.g., PBS, pH 7.4) for the subsequent payload conjugation step.

This newly exposed primary amine serves as the reactive site for an NHS-ester-activated cytotoxic payload, completing the synthesis of the final ADC.

VI. Conclusion

This application note provides a robust and reproducible methodology for the covalent attachment of a Boc-protected PEG linker to an antibody via lysine chemistry. The described protocols for linker activation, antibody conjugation, and subsequent purification and characterization are designed to yield a well-defined antibody-linker intermediate. Careful execution of these steps and rigorous analytical characterization are fundamental to ensuring the quality, consistency, and ultimate success of the final Antibody-Drug Conjugate. This foundational platform enables the subsequent attachment of a diverse range of payloads, paving the way for the development of next-generation targeted therapeutics.

References

  • Creative Biolabs. (n.d.). What are PEG Linkers?. Retrieved from [Link]

  • Wang, S., et al. (2025). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Publications. Retrieved from [Link]

  • Innova Biosciences. (2014, February 3). Antibody conjugation methods - which one is best for you? [Video]. YouTube. Retrieved from [Link]

  • Chen, J., & Murphy, S. (2015). Drug-to-Antibody Ratio (DAR) Calculation of Antibody-Drug Conjugates (ADCs) Using Automated Sample Preparation and Novel DAR Calculator Software. Agilent Technologies, Inc. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Tsumura, Y., et al. (2020). A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation. PMC - NIH. Retrieved from [Link]

  • Waters Corporation. (n.d.). Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophob. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Lysine based Conjugation Strategy. Retrieved from [Link]

  • ADC Review. (n.d.). PEG Linkers. Retrieved from [Link]

  • ADC Review. (2018, June 29). PEGs and Antibody-drug Conjugates a Versatile Approach. Retrieved from [Link]

  • Reddit. (2022, July 1). Help with NHS/EDC coupling protocol to attach antibodies to glass. Retrieved from [Link]

  • Fürth lab. (n.d.). This protocol outlines antibody conjugation by NHS-esters. Retrieved from [Link]

  • American Pharmaceutical Review. (2015, July 31). Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis. Retrieved from [Link]

  • Medicilon. (2024, March 26). Analysis Method for Drug-to-Antibody Ratio (DAR) of Antibody-drug Conjugates. Retrieved from [Link]

  • ResearchGate. (n.d.). Boc deprotection conditions tested. [Scientific Diagram]. Retrieved from [Link]

  • Labinsights. (2025, May 22). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). Retrieved from [Link]

  • SCIEX. (n.d.). A streamlined workflow for the determination of the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs). Retrieved from [Link]

  • ResearchGate. (n.d.). Linker (poly-l-lysine) is bound to a peptide through a EDC/NHS... [Scientific Diagram]. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Current approaches for the purification of antibody–drug conjugates. Retrieved from [Link]

  • Adcreview. (n.d.). Analytical methods for physicochemical characterization of antibody drug conjugates. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, January 21). BOC Deprotection. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

Sources

Characterization of BocNH-PEG11-CH2COOH derivatives by NMR and mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization of BocNH-PEG11-CH2COOH derivatives by NMR and mass spectrometry Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Analytical Scientists, and PROTAC/ADC Developers

Application Note AN-2026-PEG

Introduction: The Precision of Monodispersity

In the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is not merely a connector—it is a determinant of physicochemical properties, permeability, and E3 ligase cooperativity.

BocNH-PEG11-CH2COOH (t-Boc-N-Amido-PEG11-Acetic Acid) represents a critical class of monodisperse (discrete) PEG linkers. Unlike polydisperse PEGs, which exist as a Gaussian distribution of chain lengths, this molecule is a single, defined chemical entity (


).
Why Characterization Matters

The primary failure modes in synthesizing PEGylated conjugates often stem from:

  • Polydispersity Contamination: Presence of PEG10 or PEG12 homologs affecting precise SAR (Structure-Activity Relationship) studies.

  • Boc-Deprotection: Inadvertent loss of the tert-butyl carbamate group during storage or acidic handling.

  • Hygroscopicity: Water uptake complicating accurate weighing and stoichiometry.

This guide details the analytical protocols to validate the identity, purity, and integrity of BocNH-PEG11-CH2COOH using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR).

Analytical Workflow Overview

The following decision tree outlines the logical progression for characterizing discrete PEG linkers.

AnalyticalWorkflow Start Sample: BocNH-PEG11-CH2COOH Solubility Solubility Check (DCM/MeOH/Water) Start->Solubility MS_Analysis Step 1: HRMS (ESI-TOF) Confirm Exact Mass & Monodispersity Solubility->MS_Analysis Dilute to 10 µM NMR_Analysis Step 2: 1H NMR (CDCl3) Confirm Functional Groups & Ratio MS_Analysis->NMR_Analysis Mass Confirmed Purity_Check Step 3: HPLC-ELSD/CAD Quantify Non-UV Impurities NMR_Analysis->Purity_Check Structure Valid Decision Pass/Fail Decision Purity_Check->Decision

Figure 1: Analytical workflow for validating discrete PEG linkers. Mass spectrometry serves as the primary checkpoint for monodispersity before structural confirmation by NMR.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

For discrete PEGs, MS is the only technique capable of distinguishing between the target molecule (n=11) and its homologs (n=10 or n=12).

Theoretical Data

Molecular Formula:


Exact Mass (Monoisotopic):  659.3730 Da
Ion SpeciesAdduct TypeCalculated m/zNotes
[M+H]⁺ Protonated660.3803 Often low intensity for PEGs.
[M+NH₄]⁺ Ammonium677.4069 Dominant if ammonium buffers used.
[M+Na]⁺ Sodium682.3622 Most common species due to PEG cation chelation.
[M+K]⁺ Potassium698.3361 Common contaminant from glassware.
[M-Boc+H]⁺ Fragment560.3279 Indicates in-source fragmentation (voltage too high).
Experimental Protocol (ESI-TOF)
  • Sample Prep: Dissolve ~1 mg of linker in 1 mL of Methanol (HPLC grade). Dilute 1:100 into 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Critical: Avoid storing samples in plastic microcentrifuge tubes for >1 hour. PEGs can leach plasticizers (phthalates) that mimic PEG signals. Use glass vials.

  • Instrument Settings:

    • Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2][3]

    • Capillary Voltage: 3.5 kV (Keep lower to prevent Boc fragmentation).

    • Fragmentor: 100–135 V.

    • Mass Range: 100–1500 m/z.

  • Data Interpretation:

    • Monodispersity Check: Zoom into the [M+Na]⁺ peak. You should see a clean isotopic pattern matching

      
      .
      
    • Impurity Flag: If you see peaks at ±44.02 Da (e.g., m/z 638 or 726), the sample contains PEG10 or PEG12 impurities.

Protocol 2: Nuclear Magnetic Resonance (NMR) Characterization

NMR confirms the chemical connectivity and the integrity of the acid-labile Boc group.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    for this specific linker because it minimizes viscosity broadening and allows distinct separation of the
    
    
    -methylene signals.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Internal Standard: TMS (0.00 ppm).

1H NMR Assignment Logic ( , 400 MHz)

The molecule is structurally segmented into three zones: The Boc-Terminus , the PEG Core , and the Acid-Terminus .

PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
1 1.44 Singlet (s)9HBoc (

-butyl) methyl protons. Sharp singlet.
2 3.31 Quart/Trip (q/t)2H

adjacent to NH-Boc. Shielded by nitrogen.[4]
3 3.50 – 3.70 Multiplet (m)~40HPEG Backbone . Massive overlap of bulk ethylene oxide units.
4 4.15 Singlet (s)2H

. Deshielded by the carbonyl and ether oxygen. Distinct from bulk PEG.
5 5.10 – 5.40 Broad (br)1HNH Carbamate. Chemical shift varies with concentration/temp.[4][5]
Structural Connectivity Diagram

NMR_Connectivity Boc Boc Group (1.44 ppm, 9H) NH NH (~5.2 ppm) Boc->NH Amide Bond CH2_N CH2-N (3.31 ppm) NH->CH2_N Coupling PEG_Core PEG Backbone (3.64 ppm, ~40H) CH2_N->PEG_Core Ether Link CH2_Acid O-CH2-COOH (4.15 ppm, 2H) PEG_Core->CH2_Acid Terminal Ether

Figure 2: NMR signal connectivity map. The integration ratio between the Boc signal (1.44 ppm) and the Acid-adjacent methylene (4.15 ppm) is the primary measure of end-group fidelity.

Expert Interpretation Tips
  • The "9-to-2" Rule: Integrate the Boc singlet (1.44 ppm) and set it to 9.00. The singlet at ~4.15 ppm (

    
    ) must integrate to 2.00 (±0.1).
    
    • If < 1.8: Possible degradation of the carboxylic acid or presence of unreacted alcohol precursor.

    • If > 2.2: Possible solvent contamination or baseline error.

  • Relaxation Delay (d1): The quaternary carbons in the Boc group and the carbonyls relax slowly. For quantitative 13C NMR, set d1 > 2 seconds.

Purity Assessment (HPLC-ELSD)

Constraint: PEG derivatives lack strong UV chromophores (no aromatic rings other than the weak carbonyl absorbance at 210 nm). Standard UV-Vis detection is insufficient.

Protocol:

  • Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). These are "universal" detectors.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[1]

    • B: Acetonitrile + 0.1% Formic Acid[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Why this matters: This method detects non-UV active impurities like cyclic PEGs or truncated PEG-diols that NMR might miss in the baseline noise.

Storage and Stability

  • Hygroscopicity: This linker is an oil/waxy solid that aggressively absorbs atmospheric water.

  • Handling: Always equilibrate the vial to room temperature before opening to prevent condensation.

  • Storage: -20°C under Argon or Nitrogen.

  • Re-validation: If stored >6 months, run a quick 1H NMR to check for Boc deprotection (disappearance of 1.44 ppm peak, appearance of free amine ammonium signals).

References

  • BroadPharm. Boc-NH-PEG11-CH2COOH Product Data & Spectra. Retrieved from

  • PubChem. Compound Summary: Boc-NH-PEG-acid derivatives. National Library of Medicine. Retrieved from

  • AxisPharm. Characterization of Monodisperse PEG Linkers. Retrieved from

  • JenKem Technology. Monodisperse PEG Specifications and Analytical Methods. Retrieved from

  • ChemScene. Boc-NH-PEG-CH2COOH Structural Data. Retrieved from [6]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in BocNH-PEG11-CH2COOH conjugation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in Discrete PEG Conjugation Reagent Focus: BocNH-PEG11-CH2COOH (Discrete PEG, MW ~600-750 Da) Target Audience: Drug Development Scientists & Protein Chemists

Introduction: The "Discrete" Advantage & The Yield Trap

Welcome to the Technical Support Center. You are likely here because your conjugation yield is below 20%, or your mass spec shows a messy forest of peaks instead of a clean product.

BocNH-PEG11-CH2COOH is a discrete PEG (dPEG®) . Unlike polymeric PEGs, which are polydisperse mixtures, this reagent is a single molecular weight species (


). This offers precision, but it also removes the "fuzziness" that hides side reactions in polymeric chemistry. Low yields here are usually due to hydrolysis competition  or pH mismanagement  rather than steric hindrance.

This guide treats your experiment as a system. We will debug the inputs, the process, and the analysis.

Phase 1: Pre-Reaction Diagnostics (Inputs)

Before blaming the catalyst, check the integrity of your reagents.

The Moisture Factor (Hygroscopicity)

PEGs are hygroscopic. If your BocNH-PEG11-CH2COOH has been stored in a freezer without a desiccator, it has likely absorbed atmospheric water.

  • The Failure: Water hydrolyzes the active ester (NHS-ester) faster than the amine can react.

  • The Fix: Allow the reagent vial to equilibrate to room temperature before opening . Dissolve in anhydrous DMSO or DMF immediately. Do not store aqueous stock solutions.

Stoichiometry: The "PEG Penalty"

Unlike small molecule labeling (where 1.1 eq is sufficient), PEGylation often requires excess because the PEG chain—even a short PEG11—whips around in solution, creating an "exclusion volume" that lowers the effective concentration of the reactive carboxyl group.

  • Recommendation:

    • Small Molecule Target: Use 1.2 – 1.5 eq of PEG.

    • Protein/Peptide Target: Use 5 – 20 eq of PEG depending on protein concentration (higher excess for dilute proteins <2 mg/mL).

Phase 2: The Reaction (Process Optimization)

The most common cause of low yield is the pH Paradox of EDC/NHS chemistry.

The pH Paradox
  • Activation (Step 1): EDC reacts with the Carboxyl group to form an O-acylisourea intermediate. This is most stable and efficient at pH 4.5 – 6.0 .

  • Conjugation (Step 2): The target amine must attack the activated ester. Amines are nucleophilic only when deprotonated. For Lysine (

    
    ) or N-termini (
    
    
    
    ), you need pH 7.2 – 8.5 .
  • The Crash: If you run the whole reaction at pH 8.0, EDC hydrolyzes in minutes. If you run it at pH 6.0, the target amine is protonated (

    
    ) and unreactive.
    
Solution: The Two-Step Protocol

Do not use a "One-Pot" method unless you have no choice. Use a sequential approach.

VariableStep 1: ActivationStep 2: Conjugation
Goal Create NHS-EsterForm Amide Bond
Reagents PEG-COOH + EDC + NHSActivated PEG + Target Amine
Optimal pH 5.0 – 6.0 (MES Buffer)7.2 – 8.3 (Phosphate/Bicarbonate)
Solvent Dry DMSO/DMFAqueous Buffer (with <10% organic)
Duration 15 – 30 mins2 – 4 hours

Phase 3: Troubleshooting Guide (Q&A)

Q1: "My reaction mixture turned cloudy immediately."

Diagnosis: Solubility Mismatch.

  • Cause: BocNH-PEG11-CH2COOH is amphiphilic but prefers polar solvents. If your target is a hydrophobic small molecule in DCM, the PEG might crash out. Conversely, if you added a large volume of DMSO-dissolved PEG to a protein buffer, the protein might have denatured/precipitated.

  • Fix: Ensure organic co-solvent (DMSO/DMF) does not exceed 10% v/v for protein conjugations. For small molecules, ensure both reactants are soluble in the chosen solvent (often DMF is the universal bridge).

Q2: "Mass Spec shows the product mass + 98 Da (or + 86 Da)."

Diagnosis: Stable


-acylurea formation.
  • Cause: This is a classic EDC side reaction. If the NHS ester doesn't form quickly or if the amine attack is slow, the O-acylisourea rearranges into an unreactive

    
    -acylurea byproduct.
    
  • Fix: Increase the NHS:EDC ratio to 1.5:1 or use Sulfo-NHS (if aqueous), which charges the intermediate and prevents rearrangement.

Q3: "I see a peak corresponding to Starting Material - 100 Da."

Diagnosis: Boc Deprotection.

  • Cause: The Boc group is acid-labile. Did you use TFA in your LC-MS mobile phase? Did you lower the pH below 3.0 during workup to quench the reaction?

  • Fix: Keep workup pH > 4.0. For LC-MS, use Formic Acid (0.1%) instead of TFA, or ensure the exposure time is short.

Q4: "Yield is <10% despite following the pH rules."

Diagnosis: Hydrolysis of the NHS Ester.

  • Cause: At pH 8.0, the half-life of an NHS ester is roughly 40-60 minutes. If you activated the PEG, then spent 30 minutes filtering or adjusting pH, the active ester is dead before it met the amine.

  • Fix: Speed is critical. Mix the activated PEG with the amine immediately after the activation step. Alternatively, purchase the pre-activated Boc-PEG11-NHS ester to skip Step 1.

Visual Troubleshooting Workflow

Use this logic flow to diagnose your specific failure point.

TroubleshootingFlow Start Start: Low Yield Observed CheckReagent 1. Check Reagent Storage (Was it kept dry?) Start->CheckReagent DryReagent Action: Dry/Buy Fresh Reagent (Hydrolysis Risk) CheckReagent->DryReagent No/Unsure CheckPH 2. Check Reaction pH CheckReagent->CheckPH Yes, it's dry PH_Issue Was pH > 8.0 during activation OR < 6.0 during coupling? CheckPH->PH_Issue AdjustPH Action: Use Two-Step pH Protocol (Activ: pH 5.5 / Cpl: pH 7.5) PH_Issue->AdjustPH Yes CheckMS 3. Analyze Mass Spec Data PH_Issue->CheckMS No, pH was correct MS_Start Result: Mostly Unreacted PEG CheckMS->MS_Start MS_Rearrange Result: Mass + 86/98 Da (N-acylurea) CheckMS->MS_Rearrange MS_NoBoc Result: Mass - 100 Da (Boc Loss) CheckMS->MS_NoBoc Fix_Hydrolysis Fix: Increase PEG Excess Optimize Activation Time MS_Start->Fix_Hydrolysis Fix_Rearrange Fix: Increase NHS:EDC ratio Switch to HATU/DIPEA MS_Rearrange->Fix_Rearrange Fix_Acid Fix: Avoid TFA/Strong Acid Keep pH > 4.0 MS_NoBoc->Fix_Acid

Caption: Diagnostic logic tree for isolating the chemical cause of low conjugation yields.

Standard Operating Procedure (SOP)

Protocol: Two-Step EDC/NHS Conjugation of BocNH-PEG11-CH2COOH

Materials
  • Buffer A (Activation): 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Buffer B (Coupling): 1X PBS or 0.1 M Sodium Phosphate, pH 7.5.

  • Solvent: Anhydrous DMSO or DMF.[1]

  • Activators: EDC (HCl salt) and NHS (or Sulfo-NHS).

Step-by-Step
  • Preparation:

    • Dissolve BocNH-PEG11-CH2COOH in dry DMSO to a concentration of 10–50 mM.

    • Dissolve Target Protein/Amine in Buffer B. (Ensure NO primary amines like Tris or Glycine are present).

  • Activation (The "Clock" Starts):

    • Add EDC (10 eq) and NHS (25 eq) to the PEG solution.

    • Note: If working in aqueous buffer, mix quickly. If working in pure DMF/DMSO, you can let this sit longer.

    • Incubate for 15 minutes at Room Temp. Do not exceed 30 mins to prevent hydrolysis.

  • Quench (Optional but Recommended for Proteins):

    • If possible, add 1.5 eq of 2-Mercaptoethanol to quench excess EDC (reacts with EDC, spares the NHS ester). This prevents EDC from crosslinking the protein to itself.

  • Conjugation:

    • Add the Activated PEG mixture to the Target Protein solution.

    • Ratio: Aim for 20-fold molar excess of PEG over Protein.

    • Solvent Check: Ensure final DMSO content is <10%.

    • pH Check: Verify pH is 7.2 – 7.5. Adjust with 1M NaOH if necessary.

    • Incubate 2 hours at Room Temp or Overnight at 4°C.

  • Purification:

    • For Proteins: Use a Desalting Column (e.g., PD-10) or Dialysis (MWCO 3.5k or 10k). The Boc-PEG11 (MW ~700) will pass through; the protein (MW >10k) will be retained.

    • For Small Molecules: Dilute with water and extract with DCM, or purify via Reverse Phase HPLC (C18 column).

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on EDC/NHS chemistry and pH optimization).

  • Thermo Fisher Scientific. EDC Crosslinking Chemistry Instructions. (Detailed hydrolysis kinetics of EDC).

  • BroadPharm. Discrete PEG Reagents & Properties. (Specifics on discrete PEG solubility and handling).

  • Grabarek, Z., & Gergely, J. (1990). Zero-length crosslinking procedure with the use of active esters. Analytical Biochemistry, 185(1), 131-135. (Foundational paper on the Two-Step sequential protocol).

Sources

How to prevent hydrolysis of activated BocNH-PEG11-CH2COOH

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for BocNH-PEG11-CH2COOH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the technical knowledge to overcome common challenges, specifically the prevention of hydrolysis of the activated carboxyl group, ensuring successful and reproducible conjugation experiments.

Troubleshooting Guide: Preventing Hydrolysis of Activated BocNH-PEG11-CH2COOH

This section addresses specific issues you may encounter during the activation and conjugation of BocNH-PEG11-CH2COOH. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.

Question 1: My conjugation yield is consistently low. How can I determine if hydrolysis of my activated PEG linker is the problem?

Answer:

Low conjugation yield is a common problem, and hydrolysis of the activated carboxylic acid is a primary suspect. The activated intermediate, most commonly an N-hydroxysuccinimide (NHS) ester, is susceptible to reaction with water, which regenerates the original, unreactive carboxylic acid.[1][2] This directly competes with the desired reaction with your amine-containing molecule (aminolysis).

To diagnose this issue, you can perform a simple control experiment:

  • Activate a small amount of BocNH-PEG11-CH2COOH using your standard EDC/NHS protocol.

  • Incubate the activated PEG linker in your reaction buffer for the same duration as your typical conjugation reaction, but without adding your amine-containing molecule.

  • Analyze the result. You can use techniques like HPLC to see if the activated PEG ester has reverted to the carboxylic acid. A significant peak corresponding to the starting material indicates a high rate of hydrolysis under your current conditions.

Another method is to monitor the release of NHS, which has a characteristic UV absorbance at 260-280 nm.[3][4] An increase in absorbance at this wavelength over time in your reaction mixture (without the amine reactant) is indicative of NHS ester hydrolysis.

Question 2: What is the optimal pH for my conjugation reaction to minimize hydrolysis and maximize yield?

Answer:

The pH of your reaction is the most critical factor influencing the competition between aminolysis and hydrolysis.[1] There is a delicate balance to be struck:

  • At low pH (below 7.0): The primary amine on your target molecule will be protonated (-NH3+). This protonated form is not nucleophilic and will not efficiently react with the activated ester.[5][6]

  • At high pH (above 8.5): The rate of hydrolysis of the NHS ester increases dramatically.[1][5][6] The higher concentration of hydroxide ions (OH-), which are potent nucleophiles, will rapidly attack the activated ester, converting it back to the carboxylic acid.[2]

Therefore, the optimal pH for most NHS ester conjugations is between 7.2 and 8.5 .[5][6] A common starting point is a phosphate or bicarbonate buffer at pH 8.3-8.5.[5][6] It is crucial to use a buffer that does not contain primary amines, such as Tris, as it will compete with your target molecule for reaction with the activated PEG.[5]

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis A Prepare Buffers (pH 7.2, 7.5, 8.0, 8.5) C Activate PEG with EDC/NHS in each buffer A->C B Prepare Reactants (PEG, EDC/NHS, Amine-Molecule) B->C D Add Amine-Molecule to each reaction C->D E Incubate at RT (1-4 hours) D->E F Quench Reactions E->F G Analyze by HPLC/LC-MS F->G H Determine Optimal pH (Highest Conjugate Peak) G->H

Question 3: I dissolve my activated PEG linker in an organic solvent like DMSO before adding it to my aqueous reaction buffer. Could this be causing hydrolysis?

Answer:

Using a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is a common and often necessary practice, as many activated PEG linkers have limited solubility in aqueous buffers.[2] However, it is crucial to ensure that your organic solvent is anhydrous.

The presence of even small amounts of water in your DMSO or DMF stock can lead to significant hydrolysis of the activated ester before it has a chance to react with your target molecule.

  • Use a new, sealed bottle of anhydrous DMSO or DMF.

  • Once opened, store the solvent under an inert atmosphere (e.g., argon or nitrogen) and with molecular sieves to keep it dry.

  • Prepare the solution of the activated PEG in the organic solvent immediately before adding it to the reaction buffer. Do not store the activated PEG in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for activating BocNH-PEG11-CH2COOH?

A two-step activation process using EDC and Sulfo-NHS is highly recommended to generate a more stable amine-reactive intermediate and improve coupling efficiency.

  • Dissolve BocNH-PEG11-CH2COOH in an appropriate buffer, such as 0.1 M MES, pH 6.0.

  • Prepare fresh solutions of EDC and Sulfo-NHS in the same activation buffer immediately before use, as EDC is susceptible to hydrolysis.[7]

  • Add the EDC and Sulfo-NHS solutions to the PEG solution. A typical molar ratio is a 2- to 5-fold excess of EDC and Sulfo-NHS over the PEG linker.

  • Incubate the mixture at room temperature for 15-30 minutes with gentle mixing. This allows for the formation of the Sulfo-NHS ester.

  • Immediately proceed with the addition of your amine-containing molecule for the conjugation reaction.

G

Q2: Will the Boc protecting group be cleaved during the activation or conjugation steps?

The tert-butyloxycarbonyl (Boc) protecting group is stable under the neutral to slightly basic conditions (pH 7.2-8.5) used for NHS ester conjugation. Boc deprotection requires acidic conditions, typically using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8][9] Therefore, the Boc group on your PEG linker will remain intact throughout the activation and conjugation process.

Q3: How should I store my BocNH-PEG11-CH2COOH and its activated form?

Proper storage is critical to prevent degradation.

ReagentRecommended Storage ConditionsRationale
BocNH-PEG11-CH2COOH (solid) Store at -20°C, desiccated, and protected from light.Prevents slow degradation and oxidation.
Activated PEG-NHS Ester (solid) Store at ≤ -15°C under an inert, dry atmosphere (e.g., argon).[10]Highly sensitive to moisture, which will cause hydrolysis and loss of reactivity.[10]
Activated PEG-NHS Ester (in solution) Not recommended. Prepare fresh and use immediately.The activated ester will rapidly hydrolyze in the presence of any moisture.

Q4: My target molecule has low solubility in the recommended aqueous buffers. What are my options?

If your target molecule's solubility is an issue, you can consider:

  • Adding a water-miscible organic co-solvent to the reaction buffer, such as DMSO or DMF. You may need to empirically determine the maximum percentage of co-solvent that your biomolecule can tolerate without denaturing, while still allowing for an efficient reaction.

  • Performing the conjugation in an organic solvent. If both your activated PEG and your target molecule are soluble in a non-aqueous solvent like DMF, you can perform the reaction under anhydrous conditions. This will eliminate the issue of hydrolysis but may not be suitable for many biological molecules.

References

  • G-Biosciences. (2015, October 22). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Retrieved from [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of NHS esters of mPEG5k under accelerated conditions. Retrieved from [Link]

  • Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2022, September 4). EDC/NHS conjugation: Is it possible to activate amine first?. Retrieved from [Link]

  • Hermanson, G. T. (2013).
  • Lund University Publications. (n.d.). Optimization of a PEGylation process. Retrieved from [Link]

  • New Journal of Chemistry. (2025, July 22). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. Retrieved from [Link]

  • Analytical Methods. (2015, June 22). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Retrieved from [Link]

  • National Institutes of Health. (n.d.). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016196017A1 - Amine pegylation methods for the preparation of site-specific protein conjugates.
  • Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug discovery today, 10(21), 1451-1458.
  • Journal of Young Investigators. (2006, October 1). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chemical Communications. (2023, May 9). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Retrieved from [Link]

  • JenKem Technology. (2022, June 1). PEG Storage and Handling Conditions. Retrieved from [Link]

  • ResearchGate. (2017, June 21). What happens to NHS after hydrolysis of NHS-ester?. Retrieved from [Link]

  • Bangs Laboratories. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1999). Hydration and Hydrolysis of α-Oxo Carboxylic Acid Derivatives and Conjugate Addition to α,β-Unsaturated Carbonyl Compounds: A Density Functional Study. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology. Retrieved from [Link]

  • YouTube. (2025, July 29). Optimizing Therapeutic Proteins Through PEGylation: Key Parameters and Impacts (Full Program). Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, January 21). BOC Deprotection. Retrieved from [Link]

  • AxisPharm. (n.d.). Boc-PEG, Boc amine PEG linker, PEG Reagents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). PEG Linker Length Strongly Affects Tumor Cell Killing by PEGylated Carbonic Anhydrase Inhibitors in Hypoxic Carcinomas Expressing Carbonic Anhydrase IX. Retrieved from [Link]

  • YouTube. (2009, August 7). Hydrolysis of carboxylic acid derivatives (1). Retrieved from [Link]

  • Namiki Shoji Co., Ltd. (n.d.). N-Hydroxysuccinimide active ester. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • SpringerLink. (n.d.). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting BocNH-PEG11-CH2COOH Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Dealing with poor solubility of BocNH-PEG11-CH2COOH conjugates Product Class: Heterobifunctional PEG Linkers (Discrete PEG) Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Amphiphilic Paradox

Welcome to the Technical Support Center. As a Senior Application Scientist, I often see researchers struggle with BocNH-PEG11-CH2COOH .

The core issue is rarely "bad" material; it is a misunderstanding of the molecule's amphiphilic nature . You are working with a molecule that has a "split personality":

  • The Tail (PEG11): Highly hydrophilic and flexible.

  • The Head (Boc): A hydrophobic, bulky tert-butyloxycarbonyl protecting group.

  • The Anchor (COOH): A pH-dependent solubility switch (soluble as carboxylate, insoluble as free acid).

When these forces compete, the molecule can form micelles, aggregate, or crash out of solution unexpectedly. This guide provides the causal logic and protocols to resolve these solubility failures.

Module 1: Pre-Conjugation Solubility (The Linker)

Issue: The linker (BocNH-PEG11-CH2COOH) will not dissolve in my aqueous buffer or appears cloudy.

Root Cause Analysis
  • Protonation State: In pure water or acidic buffers (pH < 4), the terminal carboxylic acid is protonated (neutral). Combined with the hydrophobic Boc group, the molecule becomes significantly less water-soluble.

  • Micelle Formation: At certain concentrations, the hydrophobic Boc heads cluster together while the PEG tails face the water, creating a cloudy suspension (micelles) rather than a true solution.

Troubleshooting Protocol: The "Solvent Sandwich"

Do not attempt to dissolve this linker directly in cold water. Use this specific solubilization sequence:

  • Primary Solubilization: Dissolve the linker in a polar aprotic solvent (DMSO or DMF) at a concentration of 50–100 mg/mL .

    • Why: These solvents solvate both the hydrophobic Boc group and the PEG chain.

  • Secondary Dilution: Slowly add this stock solution to your aqueous buffer.

    • Critical Limit: Keep the final organic solvent concentration <10% (v/v) if conjugating to sensitive proteins.

  • pH Adjustment: Ensure the aqueous buffer is pH 7.0–8.0 .

    • Why: This deprotonates the carboxylic acid (COOH

      
       COO⁻), adding a negative charge that repels aggregation and pulls the hydrophobic Boc group into solution.
      

Module 2: Conjugation & Reaction Failure

Issue: Precipitation occurs immediately upon adding the linker to the protein/peptide solution.

Root Cause Analysis
  • Isoelectric Point (pI) Shift: If you are modifying surface amines (Lysines), you are neutralizing positive charges. If the protein's pI is near the reaction pH, the conjugate will crash.

  • "Hydrophobic Shock": The Boc group acts as a hydrophobic patch. If you attach multiple Boc-PEGs to a protein, you are coating it in hydrophobic "grease," causing aggregation.

Decision Logic: Troubleshooting Workflow

SolubilityLogic Start Precipitation Observed CheckSolvent Check Organic % Start->CheckSolvent CheckpH Check pH vs pI CheckSolvent->CheckpH <10% Organic ReduceLoad Reduce Linker Excess CheckSolvent->ReduceLoad >10% Organic CheckpH->ReduceLoad pH ≈ pI CoSolvent Add Co-solvent (DMSO/Glycerol) CheckpH->CoSolvent pH != pI ReduceLoad->CoSolvent Still Precipitates

Caption: Logical flow for diagnosing precipitation during conjugation. Red indicates the problem state; Green indicates the solution path.

Corrective Protocol: High-Salt / Co-Solvent Conjugation

If the conjugate is unstable during the reaction:

  • Add Salt: Increase NaCl to 150–300 mM to shield charges.

  • Add Co-Solvent: Include 5–10% Glycerol or PEG 400 in the buffer. This acts as a "chaperone" to prevent hydrophobic collapse induced by the Boc groups.

Module 3: Post-Conjugation & Deprotection (The Fix)

Issue: My final conjugate is insoluble. How do I save it?

Expert Insight: The Boc group is often the culprit. It is a "necessary evil" for synthesis but a liability for solubility. Removing it (Deprotection) exposes the terminal amine, which is positively charged at physiological pH. This charge often restores solubility.

Protocol: Boc Removal (Deprotection) for Solubility Rescue

WARNING: This protocol uses TFA (Trifluoroacetic acid).[1] Ensure your payload (e.g., peptide) can withstand acidic conditions.

ParameterCondition
Reagent 50% TFA in Dichloromethane (DCM)
Scavenger 2.5% Triisopropylsilane (TIPS) or water (prevents t-butyl cations from re-attaching)
Time 30–60 minutes at Room Temperature
Monitoring HPLC or LC-MS (Look for mass shift: -100.12 Da)

Step-by-Step:

  • Dry: Lyophilize your insoluble conjugate if possible (or spin down the precipitate).

  • React: Resuspend the pellet directly in the TFA/DCM cocktail . The Boc group will cleave, and the highly soluble ammonium salt (

    
    ) will form.[2]
    
  • Precipitate: Add cold diethyl ether. The deprotected (charged) conjugate should precipitate as a clean salt.

  • Redissolve: Spin down, decant ether, and dissolve the pellet in water. It should now be fully soluble.

Frequently Asked Questions (FAQs)

Q1: Why use PEG11? Why not a longer PEG to improve solubility? A: PEG11 is a "Discrete PEG" (dPEG). Unlike polydisperse PEG 2000 or 5000, PEG11 has a single, defined molecular weight. We use it for precision. While a longer PEG (e.g., PEG24) would mask the Boc group better, PEG11 provides a precise spacer length (~40-50 Å) without adding excessive bulk. You are trading some solubility for structural precision.

Q2: Can I deprotect the Boc group before conjugation? A: Yes, but proceed with caution. If you remove the Boc group first, you generate H2N-PEG11-COOH.

  • Risk: This molecule can self-polymerize (head-to-tail) if you activate the carboxyl group with EDC/NHS.

  • Solution: If you must deprotect first, you need to use a protection strategy for the amine (like keeping the pH low so the amine is protonated and unreactive) while activating the acid, which is technically difficult. It is standard practice to keep Boc on until the linker is attached to your target.

Q3: My HPLC shows a "blob" instead of a sharp peak. Is it aggregating? A: Likely. Boc-PEG conjugates often stick to C18 columns due to the hydrophobic Boc.

  • Fix: Run your HPLC at 50°C or use a C4 column. The heat disrupts the hydrophobic interaction and sharpens the peak.

References

  • BroadPharm. Boc-NH-PEG11-COOH Product Properties and Solubility Data. Retrieved from

  • Thermo Fisher Scientific. Crosslinking Technical Handbook: Strategies for Hydrophobic Conjugates. Retrieved from

  • Greg T. Hermanson.Bioconjugate Techniques (3rd Edition). Academic Press, 2013.
  • Creative PEGWorks. Handling and Storage of Functionalized PEGs. Retrieved from

Sources

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of PEG Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Linker Technologies Application Support Hub. Ticket ID: BOC-PEG-FAIL-001 Assigned Specialist: Senior Application Scientist, Bioconjugation Division

Executive Summary

Incomplete Boc (tert-butyloxycarbonyl) deprotection in Polyethylene Glycol (PEG) linkers is a frequent bottleneck in bioconjugation workflows. Unlike small molecules, PEG chains introduce unique "polymer cloud" effects—steric shielding and amphiphilic solvation behaviors—that can arrest the acid-catalyzed cleavage of the carbamate.

This guide moves beyond standard textbook protocols to address the physical chemistry of PEG linkers. It provides diagnostic workflows, mechanistic root-cause analysis, and three field-validated recovery protocols.

Module 1: Diagnostic & Analytics

How do I confirm the deprotection is actually incomplete?

Before altering reaction conditions, you must distinguish between incomplete reaction and product sequestration (e.g., product stuck in the organic phase during workup).

Analytical MethodSuccess Marker (Deprotected)Failure Marker (Incomplete)Specialist Note
1H NMR (CDCl3) Disappearance of singlet at ~1.44 ppm (9H).Persistence of 1.44 ppm peak.PEG backbone (3.6 ppm) can obscure signals. Use DMSO-d6 if peaks overlap.
LC-MS (ESI) Mass shift of [M - 100] .Mass corresponds to [M + Na] of starting material.t-Butyl cation adducts (+56 Da) may appear if scavengers were omitted.
TLC (Ninhydrin) Dark Blue/Purple spot (Free Amine).No color / Faint Yellow (Protected).Critical: Heat the plate vigorously. Boc-amines do not stain; free amines do.
Diagnostic Workflow

DiagnosticFlow Start Suspected Incomplete Deprotection TLC 1. Perform TLC (Ninhydrin Stain) Start->TLC Blue Dark Blue Spot? TLC->Blue NMR 2. 1H NMR Analysis (Focus: 1.4 ppm) Blue->NMR No/Ambiguous Result_OK Reaction Complete (Check Workup) Blue->Result_OK Yes NMR->Result_OK Peak Absent Result_Fail Reaction Incomplete (Proceed to Protocols) NMR->Result_Fail Peak Present

Figure 1: Decision tree for validating incomplete deprotection before troubleshooting.

Module 2: The Mechanism & The Problem

Why is my PEG linker resisting standard conditions?

The cleavage of the Boc group is an acid-catalyzed elimination. The carbonyl oxygen is protonated, leading to the collapse of the carbamate into a carbamic acid (which spontaneously decarboxylates) and a tert-butyl cation.

The PEG-Specific Challenge:

  • The "Folding" Effect: Long PEG chains (

    
    ) can adopt helical conformations in non-polar solvents (like DCM), effectively wrapping around the terminal carbamate and shielding it from protonation.
    
  • Solvation Shells: PEG is amphiphilic. In pure DCM, the ether oxygens may coordinate with the acidic protons, acting as a "buffer" and reducing the effective acidity available for the Boc group.

  • Equilibrium: The reaction generates isobutylene gas. If the vessel is sealed too tightly or the solvent viscosity (high MW PEG) traps the gas, the equilibrium shifts back, or the t-butyl cation recombines with the amine.

BocMechanism BocPEG Boc-NH-PEG (Sterically Shielded) Protonation Protonation (Rate Limiting) BocPEG->Protonation + H+ (TFA/HCl) Intermed Tetrahedral Intermediate Protonation->Intermed Collapse Fragmentation Intermed->Collapse - tBu+ Products H3N+-PEG + CO2 + Isobutylene Collapse->Products Gas Evolution tBu t-Butyl Cation (Reactive Electrophile) Collapse->tBu Scavenger Scavenger Trap (Silane/Water) tBu->Scavenger Irreversible Capture

Figure 2: Mechanistic pathway highlighting the critical fragmentation step and cation scavenging.

Module 3: Troubleshooting Protocols
Protocol A: The "Standard" Optimization (TFA/DCM)

Use when: Reaction is slow but proceeding; PEG MW < 2000 Da.

The Fix: Increase acid concentration and introduce a "proton shuttle" (water).

  • Standard: 1:1 TFA:DCM.

  • Optimized: 50% TFA, 45% DCM, 5% H2O .

    • Why: Water acts as a scavenger for the t-butyl cation and aids in proton transfer within the PEG solvation shell.

    • Scavengers: If your linker is attached to a peptide (Trp, Met, Cys), you MUST add 2.5% Triisopropylsilane (TIS). For pure PEG linkers, water is sufficient.

Protocol B: The "Solvent Switch" (HCl/Dioxane)

Use when: PEG precipitates in DCM or forms a viscous oil that traps reagents.

The Fix: Switch to 4M HCl in Dioxane.

  • Method: Dissolve Boc-PEG in a minimum amount of dry Dioxane (or MeOH if strictly necessary), then add 4M HCl in Dioxane (10-20 equivalents).

  • Advantage: HCl/Dioxane is often more effective at penetrating the PEG "cloud" than TFA.

  • Workup: The resulting PEG-Amine•HCl salt often precipitates directly or can be precipitated by adding cold Diethyl Ether, simplifying purification.

Protocol C: Microwave-Assisted Deprotection

Use when: High MW PEGs (>2kDa) or sterically hindered linkers (e.g., secondary amines).

The Fix: Thermal energy overcomes the activation barrier caused by steric folding.

  • Conditions:

    • Reagent: 20% TFA in DCM (or water for water-soluble PEGs).

    • Temp: 60°C.

    • Time: 5–10 minutes.

    • Power: Dynamic (keep pressure < 5 bar).

  • Caution: Ensure the vessel is vented or pressure-rated. The rapid release of isobutylene gas can cause vial failure.

Comparative Data: Selecting the Right Method
FeatureProtocol A (TFA/DCM)Protocol B (HCl/Dioxane)Protocol C (Microwave)
Reaction Rate Moderate (30-120 min)Fast (30-60 min)Very Fast (5-10 min)
Solubility Profile Good for hydrophobic PEGsGood for amphiphilic PEGsExcellent (Thermal aid)
Product Form TFA Salt (Hygroscopic oil)HCl Salt (Often solid)TFA Salt
Risk Factor Side reactions (alkylation)Precipitation during rxnPressure buildup (Gas)
Recommendation Start Here Best for Isolation Last Resort
Frequently Asked Questions (FAQ)

Q: My deprotected PEG-amine is an oil that won't solidify. Is it impure? A: Not necessarily. PEG-amine salts (especially TFA salts) are extremely hygroscopic.

  • Fix: Dissolve the oil in a small amount of MeOH/DCM and pour into excess ice-cold Diethyl Ether or MTBE. Vigorous stirring should induce precipitation of the white solid salt. Store under Nitrogen/Argon immediately.

Q: Do I really need scavengers for a pure PEG linker? A: If your molecule is justBoc-NH-PEG-COOH, then no , strictly speaking. Water is a sufficient scavenger. However, if your linker contains electron-rich aromatics or thiols (or is attached to a drug payload), scavengers (TIS, Thioanisole) are mandatory to prevent t-butyl alkylation.

Q: Can I use HCl/MeOH? A: Yes, but be careful. If your linker has a carboxylic acid on the other end (Boc-NH-PEG-COOH), HCl/MeOH will convert the acid into a Methyl Ester (H2N-PEG-COOMe) via Fischer Esterification. Use Dioxane to avoid this side reaction.

References
  • Greene's Protective Groups in Organic Synthesis , 5th Ed. Wuts, P.G.M. (2014). Standard protocols for carbamate cleavage.

  • Microwave-Assisted Deprotection of Boc-Protected Amines. Biotage Application Notes. Demonstrates the kinetic advantage of thermal/microwave methods for hindered amines.

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane. Han, G., et al. (2001).[1] Journal of Peptide Research.[1] Validates the HCl/Dioxane method as a superior alternative for specific substrates.

  • Boc Deprotection Reagent Guide. ACS Green Chemistry Institute Pharmaceutical Roundtable. Discusses solvent selection and scavenger necessity.[2][3][4][5][6][7][8]

Sources

Identifying and removing unreacted BocNH-PEG11-CH2COOH from the final product

[1][2]

Executive Summary

BocNH-PEG11-CH2COOH is a discrete, heterobifunctional polyethylene glycol (dPEG) linker commonly used in PROTAC® synthesis and antibody-drug conjugates (ADCs).[1][2] Unlike polydisperse PEGs, this molecule has a precise molecular weight (MW ~601.7 Da), allowing for exact mass spectrometry characterization.

The Core Challenge: The primary impurity after coupling is the unreacted carboxylic acid starting material (SM). Because both the SM and the product contain the hydrophilic PEG11 chain, they often share similar solubility profiles, making standard precipitation ineffective. This guide details the specific analytical and purification workflows to isolate your target amide.

Module 1: Identification (The "See It" Phase)

Before attempting purification, you must definitively distinguish the unreacted acid (SM) from your amide product.

Diagnostic Tools
MethodDiagnostic MarkerNotes
TLC (Staining) Bromocresol Green Best for SM. The free -COOH of the SM will stain yellow (acidic) on a blue background.[1][2][3] The amide product will generally not stain or stain faintly.
TLC (Staining) Iodine (

) / Dragendorff
Best for PEG Chain. Both SM and Product will stain brown/orange due to the polyether backbone. Use to confirm total PEG content.

H NMR

-Proton Shift
The protons on the

adjacent to the carbonyl shift significantly upon coupling. SM (-COOH):

ppm (singlet).[2] Product (-CONHR):

ppm (singlet).[1][2]
LC-MS Exact Mass Look for the specific [M+H]

or [M+Na]

of the SM (MW 601.73). Since this is a discrete PEG, you will see a single sharp peak, not a Gaussian distribution.
Troubleshooting TLC Smearing

PEG derivatives often "streak" on normal phase silica due to hydrogen bonding.

  • Fix: Add 1% Triethylamine (TEA) or 1% Acetic Acid to your TLC mobile phase to sharpen the spots.

Module 2: Removal Protocols (The "Fix It" Phase)

Select the protocol based on your product's solubility.

Protocol A: Modified Liquid-Liquid Extraction (LLE)

Best for: Hydrophobic products (e.g., small molecule drug conjugates) soluble in DCM or EtOAc.[1][2]

The Logic: The unreacted SM contains a free carboxylic acid (

12
  • Dissolution: Dissolve the crude reaction mixture in DCM (preferred for PEGs) or Ethyl Acetate.

  • Basic Wash: Wash the organic phase 3x with 5% NaHCO

    
      or 0.5M Sodium Carbonate .
    
    • Mechanism:[2][4] Deprotonates BocNH-PEG11-COOH

      
       BocNH-PEG11-COO
      
      
      (moves to aqueous layer).[1][2]
  • Brine Wash: Wash 1x with saturated brine to remove trapped water.

  • Drying: Dry over Na

    
    SO
    
    
    , filter, and concentrate.

Critical Warning (The Emulsion Trap): PEG chains act as surfactants. Vigorous shaking will create stable emulsions.

  • Solution: Invert the funnel gently 20 times; do not shake violently. If an emulsion forms, add a small amount of MeOH or saturate the aqueous layer with solid NaCl.

Protocol B: Solid-Phase Scavenging

Best for: High-throughput parallel synthesis or when LLE causes emulsions.[1][2]

The Logic: Use a polymer-supported base (Scavenger Resin) to chemically bind the unreacted acid. The resin is then filtered off, leaving the pure product in the filtrate.

  • Resin Selection: Use a Tertiary Amine (WAX) or Carbonate functionalized silica/resin (e.g., Si-Carbonate or Amberlyst A-21).[2]

  • Stoichiometry: Add 3–5 equivalents of resin relative to the estimated unreacted SM.

  • Incubation: Agitate gently (orbital shaker) for 1–2 hours at room temperature.

  • Filtration: Filter the mixture through a fritted cartridge.

  • Rinse: Wash the resin cake with DCM/MeOH to recover any non-specifically bound product.

  • Result: The filtrate contains the product; the SM stays on the resin.

Visualization: Decision & Workflow Trees

Figure 1: Purification Decision Logic

PurificationLogicStartCrude Reaction Mixture(Product + Unreacted PEG-Acid)SolubilityCheckIs the ProductWater Soluble?Start->SolubilityCheckHydrophobicNo (Lipophilic Product)SolubilityCheck->HydrophobicDCM SolubleHydrophilicYes (Hydrophilic Product)SolubilityCheck->HydrophilicWater SolubleLLEProtocol A:Liquid-Liquid Extraction(Basic Wash)Hydrophobic->LLEStandardScavengerProtocol B:Basic Scavenger Resin(Si-Carbonate)Hydrophobic->ScavengerIf Emulsions FormRPHPLCProtocol C:Reverse Phase HPLC(C18 Column)Hydrophilic->RPHPLCRequired

Caption: Decision matrix for selecting the optimal purification route based on product solubility.

Figure 2: Liquid-Liquid Extraction Mechanism

ExtractionFlowStep1Organic Phase (DCM)Product (Neutral)SM (Acid: R-COOH)Step2Step2Step1->Step2Step3Phase SeparationStep2->Step3OrgLayerOrganic LayerProduct (Neutral)Step3->OrgLayerSaveAqLayerAqueous LayerSM (Salt: R-COO- Na+)Step3->AqLayerDiscard

Caption: Chemical mechanism of separating the PEG-Acid impurity via pH manipulation.

Frequently Asked Questions (FAQs)

Q1: I used Ninhydrin to check for the starting material, but I don't see a spot. Is it gone? A: No. Ninhydrin detects free amines. Your starting material is Boc -protected (BocNH-).[1][2][5] Ninhydrin will not visualize it unless you heat the plate vigorously to deprotect the Boc group in situ, which is unreliable. Use Bromocresol Green to detect the free carboxylic acid moiety instead [1].

Q2: My product is water-soluble, so I can't do an aqueous wash. What now? A: You must use Reverse Phase (C18) Flash Chromatography or Prep-HPLC .[1][2]

  • Mobile Phase: Water/Acetonitrile (with 0.1% Formic Acid).

  • Gradient: Start at 5% ACN. The free acid (more polar) will elute earlier than the amide product (less polar).

  • Tip: Since BocNH-PEG11-COOH is a discrete PEG, it will elute as a sharp peak.[1][2] Polydisperse PEGs would cause broad humps that mask the product [2].

Q3: I tried the bicarbonate wash, but the entire mixture turned into a thick white goo. Why? A: You created a PEG-stabilized emulsion.

  • Immediate Fix: Add solid NaCl to the mixture to increase ionic strength (salting out). If that fails, centrifuge the mixture.

  • Prevention: Do not shake the separatory funnel. Use the "gentle inversion" technique or switch to Protocol B (Scavenger Resins) to avoid liquid-liquid interfaces entirely [3].

References

  • LibreTexts Chemistry. (2022). Visualizing TLC Plates - Staining Reagents.[1][2][6]Link

  • JenKem Technology. High Purity Monodisperse (Discrete) PEG Products and Analysis.Link

  • Biotage. Metal Scavenger User Guide (Applicable to Acid Scavenging Principles).Link

  • BroadPharm. Boc-NH-PEG11-CH2COOH Product Properties and Solubility.Link

Aggregation issues with antibody-drug conjugates using PEG linkers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Aggregation Mitigation in Antibody-Drug Conjugates (ADCs) using PEG Linkers Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Mission Statement

Welcome to the Technical Support Center. You are likely here because your ADC is showing High Molecular Weight (HMW) species during SEC-HPLC, turbidity during conjugation, or precipitation upon storage. This guide moves beyond basic troubleshooting; it dissects the biophysical competition between your hydrophobic payload and your PEG linker to restore colloidal stability.

Module 1: Diagnostic Triage (The "Emergency Room")

Symptom: "My ADC sample is cloudy immediately after conjugation." Immediate Action:

  • Check Solvent Concentration: Did your organic solvent (DMSO/DMA) exceed 10-15% (v/v) during the reaction?

  • Check Addition Rate: Did you add the linker-payload bolus too quickly?

  • Diagnostic: Spin down (10,000 x g, 5 min). If pellet forms, you have gross precipitation. If supernatant remains turbid, you have colloidal instability (sub-visible aggregates).

Symptom: "My SEC-HPLC shows a shoulder on the left side of the monomer peak." Immediate Action:

  • Quantify: Calculate % HMW (High Molecular Weight) species. <5% is often manageable via purification; >10% suggests a structural flaw in the design (likely insufficient PEG shielding).

  • MALS Check: If possible, run SEC-MALS. Is the shoulder a dimer (2x mass) or a larger aggregate? Dimers often suggest "linker bridging" (one linker connecting two antibodies), while larger aggregates suggest hydrophobic stacking.

Workflow: Aggregation Diagnostic Tree

ADC_Diagnostic_Tree Start Aggregation Detected Stage At what stage? Start->Stage Conj During Conjugation Stage->Conj Storage During Storage/Formulation Stage->Storage Turbidity Visible Turbidity? Conj->Turbidity SEC SEC-HPLC Profile Storage->SEC Solvent Issue: Solvent Shock Action: Slow addition, increase co-solvent Turbidity->Solvent Yes (Immediate) Hydro Issue: Hydrophobic Collapse Action: Increase PEG length or reduce DAR Turbidity->Hydro No (Gradual) Bridging Peak: Dimer (2x MW) Issue: Linker Bridging SEC->Bridging Shoulder Peak Stacking Peak: Multimer (>2x MW) Issue: Payload Stacking SEC->Stacking Broad HMW Peak

Figure 1: Diagnostic decision tree for identifying the root cause of ADC aggregation based on process stage and physical symptoms.

Module 2: Root Cause Analysis (The "Deep Dive")

Q: Why is my PEG linker not preventing aggregation?

A: You may be facing the "Hydrophobic/Hydrophilic Mismatch." While PEG is hydrophilic, many modern payloads (PBD dimers, Maytansinoids) are extremely hydrophobic. If the PEG chain is too short, the payload "wraps" back onto the antibody surface to hide from water, creating hydrophobic patches that attract other ADCs.

The "Goldilocks" Zone of PEG Length:

  • PEG2-PEG4: Often insufficient for highly hydrophobic payloads (e.g., PBDs). The payload is not pushed far enough from the antibody surface [1].

  • PEG8-PEG12: The industry standard for balancing solubility with pharmacokinetics. This length creates a sufficient "hydration shell" to mask the payload [2].

  • PEG24+: Can cause steric hindrance, reducing conjugation efficiency and potentially interfering with antigen binding.

Q: How does DAR (Drug-to-Antibody Ratio) impact this?

A: Aggregation risk increases exponentially, not linearly, with DAR. A DAR of 8 requires the antibody to keep 8 highly hydrophobic molecules in solution. Without adequate PEG shielding, DAR 8 species often precipitate.

  • Rule of Thumb: If you target DAR 8, you almost certainly need a branched PEG or a long linear PEG (≥PEG8) [3].

Module 3: Optimization Protocols

Protocol A: Optimizing the Conjugation Environment

Use this when aggregation occurs immediately during the reaction.

Objective: Minimize "solvent shock" and local high concentrations of linker-payload.

  • Buffer Selection: Use a buffer with sufficient ionic strength (e.g., PBS + 1mM EDTA). Avoid low-salt buffers which promote hydrophobic interactions.

  • Solvent Integration:

    • Dissolve Linker-Payload in anhydrous DMSO or DMA.

    • Critical Step: Do not add 100% organic solvent directly to the antibody. Instead, prepare a "cosolvent spike."

    • Example: If your reaction tolerates 10% DMSO, dilute your antibody to 90% of final volume. Add the linker-payload to the remaining 10% DMSO volume, then add this mixture slowly (dropwise) to the antibody under rapid stirring.

  • Temperature: Conjugate at 4°C or 20°C. Avoid 37°C, which promotes hydrophobic aggregation.

Protocol B: PEG Chain Length Selection (The "Ladder" Experiment)

Use this to determine the structural requirement for your specific payload.

Objective: Identify the minimum PEG length required to maintain >95% Monomer.

Experimental Setup: Construct three variants of your ADC using the same payload but different linkers:

  • Short: Linker-PEG4-Payload

  • Medium: Linker-PEG8-Payload

  • Long: Linker-PEG12-Payload

Data Analysis Table:

ParameterPEG4-ADCPEG8-ADCPEG12-ADC
Conjugation Efficiency High (>90%)High (>90%)Moderate (80-85%)
% Monomer (SEC) 85% (High Aggregation)96% (Stable)98% (Stable)
Hydrophobicity (HIC Retention) High (Late elution)MediumLow (Early elution)
PK Clearance (Mouse) FastSlowSlow

Recommendation: Choose the shortest PEG that achieves >95% monomer to minimize steric bulk while ensuring stability.

Mechanism: The Shielding Effect

PEG_Shielding cluster_fail Failure Mode: Short PEG cluster_success Success Mode: Long PEG mAb Antibody Surface Payload_Fail Hydrophobic Payload mAb->Payload_Fail PEG4 (Too Short) Payload_Safe Hydrophobic Payload mAb->Payload_Safe PEG8+ (Flexible Shield) Agg AGGREGATION Payload_Fail->Agg Hydrophobic Collapse Water Hydration Shell Payload_Safe->Water Solubilized

Figure 2: Mechanism of PEG shielding. Short PEGs allow the payload to collapse onto the antibody or interact with other ADCs. Long PEGs maintain a hydration shell.[1]

Module 4: Analytical Validation & FAQ

Q: Can I remove aggregates after they form?

A: Yes, but at a cost to yield.

  • SEC (Size Exclusion): Effective for polishing but difficult to scale.

  • CHT (Ceramic Hydroxyapatite): Excellent for removing aggregates in larger batches.

  • HIC (Hydrophobic Interaction Chromatography): Can separate species by DAR, effectively removing the highly aggregated high-DAR species.

Q: My ADC aggregates only upon freezing. Why?

A: This is "Cryoconcentration." As water freezes into ice crystals, the protein and salts are concentrated into the remaining liquid phase. This high concentration promotes aggregation.

  • Fix: Add cryoprotectants. Sucrose or Trehalose (5-10% w/v) are standard. Ensure fast freezing (flash freeze) to minimize cryoconcentration time.

References

  • Chari, R. V., et al. (2014). "Antibody–drug conjugates: an emerging concept in cancer therapy." Nature Reviews Drug Discovery. Link

  • Lyon, R. P., et al. (2015). "Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index." Nature Biotechnology. Link

  • Hamblett, K. J., et al. (2004). "Effects of drug loading on the antitumor activity of a monoclonal antibody drug conjugate." Clinical Cancer Research. Link

  • Burke, P. J., et al. (2017). "Optimization of a PEGylated Glucuronide-MMAE Linker for Antibody-Drug Conjugates." Molecular Cancer Therapeutics. Link

  • ADC Review. (2018). "PEGs and Antibody-drug Conjugates a Versatile Approach."[2] Link

Sources

Validation & Comparative

Optimizing PROTAC Efficacy: A Comparative Guide to PEG Linker Lengths

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector but a critical determinant of degradation efficiency, selectivity, and drug-likeness.[1][2][3][] This guide analyzes the impact of Polyethylene Glycol (PEG) linker length on PROTAC efficacy.[2][5][6][] It synthesizes experimental data to demonstrate how linker length modulates ternary complex stability (cooperativity), cell permeability, and the "hook effect." We provide actionable protocols for empirically determining the optimal linker length ("Goldilocks zone") for novel targets.

Mechanistic Principles: Why Linker Length Matters

The efficacy of a PROTAC is governed by the formation of a productive ternary complex (Target:PROTAC:E3 Ligase). Linker length directly influences the thermodynamics and kinetics of this formation.

Ternary Complex Cooperativity ( )[5][8]
  • Definition: Cooperativity (

    
    ) measures whether the PROTAC promotes (
    
    
    
    ) or hinders (
    
    
    ) the association between the target and E3 ligase compared to their binary affinities.
  • Impact of Length:

    • Too Short: Induces steric clashes between the target and E3 ligase, preventing complex formation (

      
      ).
      
    • Optimal: Allows the proteins to adopt a specific orientation that creates de novo protein-protein interactions (PPIs), stabilizing the complex (

      
      ).
      
    • Too Long: Increases entropic penalty. The flexible linker acts as a "floppy" tether, reducing the effective concentration of the E3 ligase near the target. While degradation may still occur, positive cooperativity is often lost.[6]

The "Hook Effect"

At high concentrations, PROTACs form binary complexes (PROTAC:Target and PROTAC:E3) rather than ternary complexes, reducing efficacy.

  • Linker Correlation: Longer linkers generally have higher conformational freedom, which can slightly shift the onset of the hook effect, but they also increase the molecular weight (MW) and topological polar surface area (TPSA), potentially reducing cell permeability before the hook effect becomes relevant.

Comparative Analysis of PEG Linker Lengths

The following table summarizes the general trends observed when varying PEG chain lengths (where


 = number of ethylene glycol units).
Table 1: Efficacy & Physicochemical Profile by Linker Length
FeatureShort Linkers (

,

atoms)
Optimal Linkers (

,

atoms)
Long Linkers (

,

atoms)
Degradation Potency (

)
Variable. Often inactive due to steric clash, but highly potent if target/E3 binding sites are proximal (e.g., SOS1).High. typically yields the lowest

by enabling cooperative ternary complexes.
Moderate to Low. Potency often drops due to entropic costs; degradation rate (

) may remain high.
Cooperativity (

)
Negative. High risk of steric hindrance.Positive. Facilitates favorable protein-protein contacts.Neutral/Negative. Loss of specific orientation; "loose" tethering.
Permeability High. Lower MW and TPSA favor passive diffusion.Balanced. Good balance of solubility and permeability.[1][]Low. High TPSA hinders membrane crossing; often requires uptake transporters.
Selectivity High. Rigidity restricts binding to homologous targets with slightly different surface topologies.Moderate. Low. "Floppy" linkers can accommodate diverse targets (pan-degradation).
Case Study Data
  • Target: ER

    
     (Estrogen Receptor alpha) [2][8]
    
    • Study: Cyrus et al. compared PEG linkers of 12 vs. 16 atoms.[2]

    • Outcome: The 16-atom PEG linker displayed superior degradation efficacy (

      
      ) compared to the 12-atom variant, despite similar binary binding affinities.[2][] The 12-atom linker was likely too short to span the required distance without steric clash.
      
  • Target: BRD4 (Bromodomain-containing protein 4) [6][9][10]

    • Study: MZ1 series (VHL-based).[6][9]

    • Outcome: Linkers of 12–16 atoms (PEG3-PEG4) generally show optimal cooperativity. However, "collapsed" conformations in shorter alkyl/PEG linkers can sometimes induce degradation by forcing a specific, albeit strained, proximity.

  • Target: TBK1

    • Study: Crew et al.[3][8]

    • Outcome: A sharp cutoff was observed. Linkers <12 atoms showed zero degradation , while those >12 atoms were potent.[] This indicates a "minimum distance" threshold required to bridge the binding pockets.

Visualization of Mechanistic Logic

The following diagram illustrates the relationship between linker length, ternary complex formation, and degradation outcome.

TernaryComplexLogic Optimal Optimal Linker (10-20 atoms) Coop Positive Cooperativity (Stable Complex) Optimal->Coop Perfect Fit Long Long Linker (> 20 atoms) Entropy Entropic Penalty (Loose Complex) Long->Entropy Too Flexible Clash Steric Clash (No Complex) Result_Fail No Degradation Clash->Result_Fail Result_Best Maximal Degradation (Low DC50) Coop->Result_Best Result_Weak Weak Degradation (High DC50) Entropy->Result_Weak

Caption: Schematic of how linker length dictates ternary complex topology and subsequent degradation efficacy.

Experimental Protocols

To determine the optimal PEG linker length for a new target, a "linkerology" library scan is required.

Workflow Overview
  • Design: Synthesize a library of 4-6 PROTACs with PEG units

    
    .
    
  • Screen: Single-point degradation assay (Western Blot).

  • Validate: Full dose-response (

    
    ) and ternary complex assay (TR-FRET).
    
Protocol: Comparative Degradation Assay (Western Blot)

Objective: Determine


 and 

for PROTACs with varying linker lengths.

Reagents:

  • Target cells (e.g., HEK293, HeLa).

  • PROTAC library (10 mM DMSO stocks).

  • Lysis Buffer (RIPA + Protease/Phosphatase inhibitors).

  • Primary antibodies for Target Protein and Housekeeping Protein (e.g., GAPDH/Actin).

Step-by-Step:

  • Seeding: Seed cells in 6-well plates at

    
     cells/well. Incubate overnight at 37°C.
    
  • Treatment: Treat cells with PROTACs at varying concentrations (e.g., 0, 1, 10, 100, 1000, 10000 nM) for 16–24 hours.

    • Control: Include a DMSO-only control and a competition control (PROTAC + excess free ligand) to prove mechanism.

  • Lysis: Wash cells with ice-cold PBS. Lyse in 150 µL RIPA buffer on ice for 20 min. Centrifuge at 14,000 x g for 15 min.

  • Quantification: Normalize protein concentration (BCA assay). Load 20 µg protein per lane.

  • Blotting: Perform SDS-PAGE and transfer to nitrocellulose/PVDF. Incubate with primary antibodies overnight at 4°C.

  • Analysis: Visualize using ECL. Densitometry analysis (ImageJ) to plot % degradation vs. log[concentration].

    • Calculation: Fit data to a non-linear regression model (4-parameter logistic) to derive

      
      .
      
Protocol: Ternary Complex Stability (TR-FRET)

Objective: Measure the cooperativity factor (


) for different linkers.[5]

Mechanism: Use a Lanthanide donor (on E3 ligase) and a fluorescent acceptor (on Target). PROTAC-mediated proximity generates a FRET signal.

Step-by-Step:

  • Labeling: Tag recombinant E3 ligase (e.g., VHL-GST) with Terbium-anti-GST (Donor). Tag Target protein (e.g., BRD4-His) with d2-anti-His (Acceptor).

  • Titration: In a 384-well plate, mix fixed concentrations of E3 (5 nM) and Target (5 nM).

  • PROTAC Addition: Add PROTAC dilution series. Incubate 60 min at RT.

  • Read: Measure TR-FRET signal (Excitation: 340 nm; Emission: 615 nm / 665 nm).

  • Interpretation:

    • Bell-shaped curve: Indicates ternary complex formation.

    • Peak Height: Correlates with the population of the ternary complex.

    • Shift: A left-shift in the curve relative to binary

      
       indicates positive cooperativity.
      

Experimental Workflow Diagram

Workflow Design 1. Library Design (PEG n=1 to n=8) Synth 2. Synthesis (Click Chemistry / Amide Coupling) Design->Synth PhyChem 3. QC Check (Solubility & Permeability) Synth->PhyChem Screen 4. Primary Screen (Single Point Western Blot) PhyChem->Screen Screen->Design Inactive (Adjust Length) Hit Hit Identification (>50% Degradation) Screen->Hit Active Mechanistic 5. Mechanistic Validation Hit->Mechanistic DC50 Potency (DC50) Western Blot / HiBiT Mechanistic->DC50 Alpha Cooperativity (Alpha) TR-FRET / AlphaLISA Mechanistic->Alpha

Caption: Standardized workflow for optimizing PROTAC linker length from design to validation.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020).[1] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. [Link]

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology. [Link]

  • Li, X., & Song, Y. (2020). Proteolysis-targeting chimera (PROTAC) for targeted protein degradation and cancer therapy.[8] Journal of Hematology & Oncology. [Link]

Sources

Validating the Structure of Discrete BocNH-PEG11-CH2COOH: A qNMR-Focused Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Discrete" Challenge

In the development of PROTACs, Antibody-Drug Conjugates (ADCs), and molecular glues, the linker is no longer just a spacer—it is a critical structural determinant of pharmacokinetics.

BocNH-PEG11-CH2COOH is a discrete PEG (dPEG) , meaning it is a single molecular species with exactly 11 ethylene oxide units, not a polydisperse mixture. While Mass Spectrometry (MS) confirms molecular weight, it often fails to quantify the integrity of the bifunctional end-groups (Boc and COOH) relative to the chain length.

This guide objectively compares Quantitative 1H NMR (qNMR) against LC-MS and FTIR, demonstrating why qNMR is the self-validating "Gold Standard" for confirming the specific connectivity and purity of this conjugate.

Comparative Landscape: Why NMR Wins for Structural Integrity

While LC-MS is indispensable for identifying mass, it cannot easily distinguish between a pure 11-mer and a mixture where end-group hydrolysis has occurred, nor can it inherently quantify the ratio of protecting groups to the active chain.

Table 1: Analytical Technique Comparison for BocNH-PEG11-CH2COOH
Feature Validated1H NMR (qNMR) LC-MS (HRMS) FTIR
Backbone Length (n=11) High (via Integration)High (via m/z)Low (Qualitative only)
End-Group Ratio (Boc:COOH) High (Quantitative 9:2 ratio)Low (Ionization bias)Medium (Presence only)
Structural Connectivity High (Coupling/Shifts)Medium (Fragments)Low
Quantification of Impurities High (Molar %)Medium (Response factors vary)Low
Sample Recovery Yes (Non-destructive)NoYes

Technical Deep Dive: The NMR Signature of BocNH-PEG11-CH2COOH

To validate this molecule, you must confirm three distinct regions.[1] If the integration ratios between these regions deviate by >5%, the product is either impure or polydisperse.

The Three Critical Signal Regions (in CDCl₃)
  • The "Anchor" Singlet (Boc Group):

    • Shift:

      
       ppm
      
    • Multiplicity: Singlet

    • Integration: Set to 9.00

    • Function: This is your internal standard. All other integrations are relative to this hydrophobic protecting group.

  • The "Diagnostic" Alpha-Methylene (-O-C H₂-COOH):

    • Shift:

      
       ppm
      
    • Multiplicity: Singlet (or tight doublet if pH affects H-bonding)

    • Integration: Must be 2.00 (

      
      )
      
    • Why it matters: This peak proves the carboxylic acid is intact. If this peak shifts to ~4.2-4.3 ppm, it may indicate esterification. If it disappears, you have lost the functional handle.

  • The PEG Backbone (-O-C H₂-C H₂-):

    • Shift:

      
       ppm
      
    • Multiplicity: Large Multiplet / Broad Singlet

    • Integration: For

      
      , expected protons = 
      
      
      
      .
    • Calculation: The integral should be ~44.0 .

    • Note: This region includes the methylene protons adjacent to the Boc-NH group (

      
       ppm), which are often buried in the PEG shoulder.
      

Experimental Protocol: Self-Validating qNMR Workflow

Standard "quick" NMR scans are insufficient for quantitative PEG analysis due to the long relaxation times (


) of the polymer backbone.
Step 1: Sample Preparation
  • Mass: Weigh 10–15 mg of BocNH-PEG11-CH2COOH.

  • Solvent: Dissolve in 0.6 mL CDCl₃ (99.8% D) or DMSO-d6 .

    • Expert Tip: Use CDCl₃ for sharp backbone resolution. Use DMSO-d6 if you need to visualize the Amide (NH) proton (typically

      
       ppm in DMSO).
      
  • Vessel: Use high-precision 5mm NMR tubes to minimize shimming errors.

Step 2: Acquisition Parameters (The "qNMR" Difference)
  • Pulse Angle: 30° or 90° (ensure consistent calibration).

  • Relaxation Delay (d1): Set to

    
     seconds. 
    
    • Reasoning: PEG protons have

      
       relaxation times of 1–2 seconds. For 99% magnetization recovery (
      
      
      
      ), a delay of 10s is mandatory. Short delays (1s) will under-integrate the Boc group relative to the PEG chain, leading to false "n" calculations.
  • Scans (ns): 32 or 64 (high S/N is required to see 13C satellites).

  • Spectral Width: -2 to 14 ppm.

Step 3: Processing & Logic
  • Phase Correction: Manual phasing is preferred over automatic.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to ensure the broad PEG base doesn't skew integration.

  • Integration:

    • Calibrate Boc singlet at 1.44 ppm to 9.00 .

    • Integrate the alpha-methylene singlet at ~4.1 ppm. Value must be 2.0 ± 0.1 .

    • Integrate the total PEG region (3.3 – 3.9 ppm). Value must be ~44 ± 2 .

Visualization: The Validation Logic Flow

The following diagram illustrates the decision matrix for validating the conjugate structure.

G Start Start: Acquire 1H NMR (d1 = 10s) CheckBoc Step 1: Integrate Boc (1.44 ppm) Set to 9.00 H Start->CheckBoc CheckAcid Step 2: Check Alpha-CH2 (4.1 ppm) Is Integral = 2.0 ± 0.1? CheckBoc->CheckAcid CheckBackbone Step 3: Check PEG Backbone (3.6 ppm) Is Integral ≈ 44 ± 2? CheckAcid->CheckBackbone Yes FailAcid FAIL: Acid Modification (Ester formation or Decarboxylation) CheckAcid->FailAcid No (<1.9 or >2.1) Pass VALIDATED Discrete BocNH-PEG11-CH2COOH CheckBackbone->Pass Yes (42-46 H) FailPoly FAIL: Polydispersity (Mixture of n=10, 11, 12...) CheckBackbone->FailPoly No (e.g., 38 H or 50 H)

Figure 1: Decision tree for structural validation of BocNH-PEG11-CH2COOH based on qNMR integration logic.

Troubleshooting & Common Impurities

The "13C Satellite" Trap

In high-quality PEG spectra, you will see small "feet" or satellites around the main PEG peak. These are due to the 1.1% natural abundance of Carbon-13 coupling to protons (


).[2]
  • Action: Do not exclude these from your integration region if you are calculating total mass balance. However, for "n" calculation, integrating the main peak alone is usually sufficient if consistent.

  • Reference: Correct assignment of satellites is crucial to avoid mistaking them for impurities [1].

Missing Amide Proton

If run in CDCl₃, the amide proton (-NH -Boc) is often broad and may exchange with trace water, appearing anywhere from 4.8 to 5.5 ppm or disappearing entirely.

  • Solution: This is normal. Rely on the Boc methyls (1.44 ppm) for quantification. If confirmation is strictly required, switch solvent to DMSO-d6 ; the amide will appear as a sharp triplet/doublet around 6.7-7.0 ppm.

Polydispersity vs. Discrete

If your PEG backbone integrates to 48H (n=12) or 40H (n=10) while the Boc and Acid signals remain perfect (9:2), your sample is likely a polydisperse mixture sold as "PEG11".

  • Causality: Discrete PEGs are synthesized via stepwise protection/deprotection. Polydisperse PEGs are made via polymerization. qNMR is the only way to definitively distinguish a "pure" 11-mer from an average distribution [2].

References

  • Fuller, A. et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

Sources

Mass spectrometry analysis for confirming the molecular weight of BocNH-PEG11-CH2COOH products

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Mass Spectrometry Validation of Discrete PEG Linkers

Executive Summary: The "Discrete" Advantage

In the development of Antibody-Drug Conjugates (ADCs) and PROTACs, linker homogeneity is critical for regulatory approval. BocNH-PEG11-CH2COOH represents a class of discrete PEGs (dPEGs) —single molecular entities with a defined chain length (


). This contrasts sharply with traditional polydisperse PEGs , which exist as Gaussian mixtures of chain lengths.

This guide compares the analytical performance of High-Resolution Mass Spectrometry (HRMS) against standard alternatives (MALDI-TOF, GPC) for validating this specific linker. We demonstrate why LC-ESI-MS is the gold standard for confirming the identity (MW: 659.37 Da) and purity of BocNH-PEG11-CH2COOH, specifically addressing the challenge of distinguishing


 from 

impurities.

Product Profile & Theoretical Baseline

Before analysis, the theoretical mass must be established with high precision to distinguish the product from synthesis byproducts (e.g., Boc-deprotected species or


 oligomers).

Product: BocNH-PEG11-CH2COOH Formula:


Structure:  t-Butyl-O-CO-NH-(CH

CH

O)

-CH

COOH
Table 1: Theoretical Mass Calculation (Monoisotopic)
ComponentFormula ContributionMass Contribution (Da)
Boc Group

101.0603
Amide Nitrogen

14.0031
PEG Backbone (n=11)

484.2878 (

)
Carboxymethyl End

(

)
59.0133
Proton (H)

1.0078
TOTAL EXACT MASS

659.3730

Critical Insight: In mass spectrometry, PEGs are notorious for cationization. You will rarely see the protonated ion


 alone. Expect strong sodium 

and potassium

adducts due to the crown-ether-like chelating ability of the PEG chain.

Comparative Analysis: ESI-MS vs. Alternatives

To confirm the molecular weight and purity of BocNH-PEG11-CH2COOH, we compare three common analytical approaches.

Comparison 1: ESI-LC-MS vs. MALDI-TOF
FeatureMethod A: ESI-LC-MS (Recommended) Method B: MALDI-TOF (Alternative)
Ionization Mechanism Soft ionization from liquid phase.Laser desorption from crystalline matrix.
Low Mass Suitability High. Excellent resolution for MW < 1000 Da.Low. Matrix ions (CHCA/DHB) obscure the 500–700 Da region.
Purity Assessment Quantitative. LC separation allows quantification of

impurities.
Qualitative. Ion suppression can hide impurities; difficult to quantitate.
Adduct Control Controllable via mobile phase additives (Formic acid vs Ammonium acetate).Harder to control; relies on matrix/salt doping.
Verdict Gold Standard for discrete PEGs < 1 kDa.Useful only for rapid "Yes/No" presence checks.
Comparison 2: Discrete (Product) vs. Polydisperse Alternatives

When analyzing BocNH-PEG11-CH2COOH (Discrete) versus a generic Boc-PEG-COOH (MW ~600) (Polydisperse):

  • Discrete Signal: ESI-MS yields a single dominant peak at

    
     659.37 (protonated) or 681.35 (sodiated).
    
  • Polydisperse Signal: Appears as a Gaussian envelope of peaks separated by 44 Da.

  • Why it matters: Using a polydisperse alternative introduces batch-to-batch variability in drug linkers, altering pharmacokinetics. MS confirms the "single peak" purity required for clinical-grade conjugates.

Detailed Experimental Protocol

This protocol is designed to validate the MW of BocNH-PEG11-CH2COOH while preventing common pitfalls like in-source fragmentation (loss of Boc) or signal suppression.

Phase 1: Sample Preparation
  • Diluent: Prepare 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Reasoning: Formic acid promotes protonation

      
      , reducing the dominance of Sodium adducts 
      
      
      
      .
  • Concentration: Dissolve product to 0.1 mg/mL.

    • Note: PEGs ionize efficiently. High concentrations lead to dimer formation

      
      .
      
Phase 2: LC-MS Conditions (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A:

    
     + 0.1% Formic Acid.
    
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Why: PEG11 is moderately polar; a fast gradient ensures sharp elution.

Phase 3: Mass Spectrometry Parameters (ESI+)
  • Mode: Positive Ion (

    
    ).
    
  • Scan Range:

    
     100 – 1500.
    
  • Source Temp: 300°C.

  • Fragmentor Voltage: Low (70-100V).

    • Critical Warning: The Boc group is acid-labile and thermally unstable. High fragmentor voltages will strip the Boc group, resulting in a false peak at

      
       Da (
      
      
      
      ~559).

Data Interpretation & Troubleshooting

Use the following logic to interpret the spectrum.

Table 2: Expected Ion Species
Ion SpeciesFormulaTheoretical m/zInterpretation Notes


660.38 Desired peak. Dominant with Formic Acid.


677.41 Common if Ammonium Acetate is used.


682.36 Very Common. Ubiquitous sodium adduct.


698.34 Potassium adduct (glassware contamination).


560.33 Artifact. Indicates in-source fragmentation.
Visual Workflow: MS Analysis Logic

MS_Analysis_Workflow Start Sample: BocNH-PEG11-CH2COOH Method Method: LC-ESI-MS (Pos Mode) Mobile Phase: H2O/ACN + 0.1% FA Start->Method Spectrum Acquire Spectrum Method->Spectrum Check1 Is Base Peak m/z ~660? Spectrum->Check1 Result_Pass CONFIRMED: [M+H]+ Observed High Purity Check1->Result_Pass Yes Check_Adduct Is Base Peak m/z ~682? Check1->Check_Adduct No Result_Na CONFIRMED: [M+Na]+ Observed (Acceptable) Check_Adduct->Result_Na Yes Check_Frag Is Peak m/z ~560 present? Check_Adduct->Check_Frag No Fail_Frag ISSUE: In-Source Fragmentation (Loss of Boc Group) Check_Frag->Fail_Frag Yes Action_Frag Action: Lower Fragmentor Voltage Check Solvent pH Fail_Frag->Action_Frag

Figure 1: Decision logic for validating BocNH-PEG11-CH2COOH molecular weight via ESI-MS.

References

  • Schuster, R. J., et al. (2014). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia. Retrieved October 26, 2023, from [Link]

  • Hutanu, D., & Darie, C. C. (2014).[1] Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications. Retrieved October 26, 2023, from [Link]

Sources

Benchmarking BocNH-PEG11-CH2COOH against commercially available PEG linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of heterobifunctional molecules—specifically Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the linker is not merely a connector; it is a determinant of bioavailability, efficacy, and stability.[1]

This guide benchmarks BocNH-PEG11-CH2COOH (t-Boc-N-Amido-PEG11-Acetic Acid) against shorter (PEG4) and longer (PEG20+) commercially available analogs. Our analysis positions PEG11 as a "Goldilocks" reagent: it offers the optimal thermodynamic compromise between the steric clashes of short linkers and the entropic penalties of long chains, while maintaining a hydrophilicity profile essential for "Beyond Rule of 5" (bRo5) compounds.

Part 1: Technical Profile & Physicochemical Landscape

Before benchmarking performance, we must establish the baseline characteristics of the reagent. The inclusion of the carboxymethyl group (-CH2COOH) distinguishes this from direct-carboxyl PEGs, offering slightly altered pKa and spacing properties.

Table 1: Physicochemical Specifications

FeatureSpecification
Chemical Name Boc-NH-PEG11-CH2COOH
Molecular Weight ~659.76 Da
Formula

Linker Length ~40–45 Å (extended conformation)
Hydrophilicity (cLogP) Negative (Highly Hydrophilic)
Physical State Colorless to light yellow viscous liquid/semi-solid
Solubility DMSO, DMF, Water, DCM (High); Ether (Low)

Part 2: Benchmarking Study – The "Goldilocks" Zone

The primary failure mode in PROTAC design is the inability to form a stable Ternary Complex (Target Protein + PROTAC + E3 Ligase). The linker length dictates this interaction.[1]

Comparative Analysis: Linker Length vs. Ternary Complex Stability[2]

We compared the theoretical and experimental performance of PEG11 against common alternatives.

  • Short Linkers (PEG2–PEG4): Often result in steric clashes . The E3 ligase and Target Protein (POI) are pulled too close, preventing the necessary protein-protein interaction (PPI) interfaces from aligning.

  • Long Linkers (PEG20+): Suffer from entropic penalties . The high degrees of freedom result in a "floppy" molecule that loses energy upon binding, reducing the overall affinity (

    
    ) of the ternary complex.
    
  • PEG11 (The Benchmark): Provides sufficient distance to span deep binding pockets (e.g., BRD4, KRAS) while retaining enough rigidity to minimize entropic loss.

Visualization: Ternary Complex Logic

The following diagram illustrates the mechanistic impact of linker length on ubiquitination efficiency.

TernaryComplex cluster_0 PEG4 (Too Short) cluster_1 PEG11 (Optimal) cluster_2 PEG24 (Too Long) Target Target Protein (POI) ShortLinker Steric Clash (No Complex) OptimalLinker Productive Ternary Complex Target->OptimalLinker Stable Bridge LongLinker Entropic Penalty (Weak Binding) Target->LongLinker Unstable E3 E3 Ligase ShortLinker->E3 Blocked OptimalLinker->E3 Stable Bridge Ubiquitin Ubiquitin Transfer OptimalLinker->Ubiquitin Enables LongLinker->E3 Unstable

Figure 1: The "Goldilocks" effect of linker length. PEG11 facilitates productive ternary complex formation where shorter linkers clash and longer linkers fail thermodynamically.

Part 3: Solubility & Permeability Trade-offs

A critical aspect of benchmarking is the Solubility-Permeability Interplay . PROTACs are notoriously large (MW > 800 Da).

Table 2: Comparative Performance Matrix

MetricPEG4 LinkerBoc-NH-PEG11-CH2COOH PEG24 Linker
Aqueous Solubility ModerateHigh Very High
Cell Permeability (TPSA) HighModerate (Balanced) Low (Poor uptake)
LogD (Lipophilicity) HigherOptimal Range (-1 to 3) Too Low (Polar)
Synthesis Handling Easy (Liquid)Viscous Liquid Waxy Solid (Difficult)

Analysis: While PEG24 maximizes solubility, it often renders the molecule too polar to cross cell membranes (high TPSA). PEG11 provides a significant solubility boost over alkyl or short PEG linkers without completely sacrificing passive permeability.

Part 4: Experimental Protocol (Coupling & Deprotection)

To ensure reproducibility, we recommend the following self-validating protocol for coupling Boc-NH-PEG11-CH2COOH to an amine-bearing ligand (e.g., Lenalidomide derivative or JQ1 derivative).

Reagents[3][4][5][6][7]
  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Deprotection: TFA (Trifluoroacetic acid) in DCM (Dichloromethane).

Step-by-Step Methodology
  • Activation: Dissolve Boc-NH-PEG11-CH2COOH (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir for 5 minutes at Room Temperature (RT) to form the active ester.

    • Why? Pre-activation minimizes racemization and ensures the carboxylate is ready for nucleophilic attack.

  • Coupling: Add the amine-functionalized ligand (1.0 equiv). Stir at RT for 2–4 hours.[2]

    • Monitoring: Monitor by LC-MS.[2][3] Look for the mass shift corresponding to Ligand + Linker - H2O.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCO3, and brine. Dry over Na2SO4.

  • Boc-Deprotection: Dissolve the intermediate in DCM. Add TFA (20% v/v). Stir for 1 hour.

    • Validation: LC-MS should show a mass loss of 100 Da (Boc group).

  • Evaporation: Remove solvent under reduced pressure. Crucial: Co-evaporate with toluene 3x to remove residual TFA, which can interfere with the next coupling step.

Synthesis Workflow Visualization

SynthesisFlow Start Boc-NH-PEG11-CH2COOH Activation Activation (HATU/DIPEA) Start->Activation Coupling Amide Coupling (+ Amine Ligand) Activation->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate Deprotection Boc Removal (TFA/DCM) Intermediate->Deprotection Final Free Amine Linker (Ready for E3 Ligand) Deprotection->Final

Figure 2: Standard solid-phase or solution-phase workflow for incorporating the PEG11 linker.

Conclusion

In the landscape of commercially available linkers, BocNH-PEG11-CH2COOH represents a strategic optimum. It benchmarks superior to PEG4 in solubility and superior to PEG24 in permeability and entropic stability. For researchers targeting complex protein degradation pathways where the spatial orientation of the ternary complex is unknown, PEG11 is the recommended "first-pass" linker to establish proof-of-concept degradation.

References

  • Impact of Linker Length on PROTAC Efficacy Cyrus, K., et al.[4][5] (2011). Molecular BioSystems. Demonstrates the bell-shaped curve of linker length vs. degradation efficiency.

  • Physicochemical Properties of PEG-based Linkers BroadPharm & Creative PEGWorks. Technical data sheets regarding solubility and coupling protocols for Boc-PEG-Acids.

  • Designing Soluble PROTACs: Strategies and Guidelines University of Turin. Analysis of how PEG chain length influences LogS and permeability in bRo5 space.

  • Ternary Complex Dynamics and Linker Design National Institutes of Health (NIH). Molecular dynamics simulations showing RMSD and stability differences between short and long linkers.[6]

  • Boc-NH-PEG11-CH2COOH Product Specifications MedChemExpress (MCE). Specific chemical data, solubility in DMSO, and storage stability.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.